molecular formula C7H7ClO2 B1655877 6-(Chloromethyl)-4-methyl-2H-pyran-2-one CAS No. 4394-75-6

6-(Chloromethyl)-4-methyl-2H-pyran-2-one

Cat. No.: B1655877
CAS No.: 4394-75-6
M. Wt: 158.58 g/mol
InChI Key: LUIDLGSVCGOJGK-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-4-methyl-2H-pyran-2-one ( 4394-75-6) is an organic compound with the molecular formula C7H7ClO2 and a molecular weight of 158.58 g/mol . It is a derivative of the 2H-pyran-2-one family, a class of compounds known for their significance in organic synthesis and medicinal chemistry . The 2H-pyran-2-one structure is a versatile scaffold found in numerous natural and synthetic bioactive molecules, with documented pharmacological activities ranging from antifungal to antitumor effects . The presence of both a chloromethyl group and the pyranone core in this molecule makes it a valuable bifunctional building block for chemical synthesis. Researchers can utilize it in various reactions, including nucleophilic substitutions and Diels-Alder cycloadditions, to construct more complex molecular architectures . It is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-(chloromethyl)-4-methylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2/c1-5-2-6(4-8)10-7(9)3-5/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIDLGSVCGOJGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC(=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50560801
Record name 6-(Chloromethyl)-4-methyl-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4394-75-6
Record name 6-(Chloromethyl)-4-methyl-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Chemo-Selective Scaffold: 6-(Chloromethyl)-4-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph & Application Guide

Executive Summary

6-(Chloromethyl)-4-methyl-2H-pyran-2-one (CAS 4394-75-6 ) is a specialized heterocyclic building block characterized by a reactive electrophilic "warhead" (the chloromethyl group) attached to an electron-deficient pyrone ring. Unlike its more common analogue, Triacetic Acid Lactone (4-hydroxy-6-methyl-2-pyrone), this compound serves as a critical alkylating agent in the synthesis of complex bioactive molecules, including COX-2 inhibitors and antimicrobial agents. Its dual reactivity profile—combining the susceptibility of the pyrone ring to nucleophilic attack/cycloaddition with the specific alkylating power of the chloromethyl moiety—makes it a potent tool for diversity-oriented synthesis (DOS).

Chemical Identity & Properties

PropertySpecification
IUPAC Name This compound
Common Synonyms 6-Chloromethyl-4-methyl-2-pyrone; 2-Chloromethyl-4-methyl-6-pyrone (naming variation)
CAS Number 4394-75-6 (Note: Often synthesized in situ; verify batch identity)
Molecular Formula

Molecular Weight 158.58 g/mol
SMILES

Appearance Off-white to pale yellow crystalline solid or oil (purity dependent)
Solubility Soluble in

,

, DMSO; sparingly soluble in water (hydrolytically unstable)
Stability Moisture sensitive; store under inert atmosphere at -20°C.

Synthetic Routes & Production

The synthesis of this compound is typically achieved through two primary pathways. The choice of pathway depends on the availability of precursors (4,6-dimethyl-2-pyrone vs. 6-hydroxymethyl-4-methyl-2-pyrone).

Pathway A: Radical Halogenation (Direct Functionalization)

This method utilizes the radical bromination/chlorination of the commercially available 4,6-dimethyl-2H-pyran-2-one . The 6-methyl group is electronically activated (vinylogous to the carbonyl) and sterically accessible, allowing for selective halogenation over the 4-methyl group.

Pathway B: Deoxychlorination (Nucleophilic Substitution)

This route involves the conversion of 6-(hydroxymethyl)-4-methyl-2H-pyran-2-one using thionyl chloride (


). This is often preferred for higher purity requirements as it avoids over-chlorination byproducts common in radical reactions.
Visualization of Synthetic Logic

SynthesisPathways Precursor1 4,6-Dimethyl-2H-pyran-2-one Reagent1 NCS / Benzoyl Peroxide (Radical Mechanism) Precursor1->Reagent1 Precursor2 6-(Hydroxymethyl)-4-methyl-2H-pyran-2-one Reagent2 SOCl2 / DCM (Deoxychlorination) Precursor2->Reagent2 Target This compound (Target Scaffold) Reagent1->Target Selective C6 Chlorination Reagent2->Target SN2 Substitution

Figure 1: Dual synthetic pathways for accessing the 6-chloromethyl scaffold. Pathway A utilizes radical chemistry on the dimethyl precursor, while Pathway B uses nucleophilic substitution on the alcohol derivative.

Experimental Protocol: Synthesis via Deoxychlorination

Rationale: This protocol is selected for its reproducibility and minimized side reactions compared to radical halogenation.

Materials
  • Precursor: 6-(Hydroxymethyl)-4-methyl-2H-pyran-2-one (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Solvent: Dichloromethane (DCM), anhydrous

  • Base: Pyridine (catalytic amount, optional to scavenge HCl)

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve 6-(hydroxymethyl)-4-methyl-2H-pyran-2-one (10 mmol) in anhydrous DCM (40 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add thionyl chloride (15 mmol) dropwise over 15 minutes via a pressure-equalizing addition funnel. Caution: Gas evolution (

    
    , 
    
    
    
    ) will occur.
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexanes; Product

    
     > Starting Material).
    
  • Quench: Carefully quench the reaction by pouring the mixture into ice-cold saturated

    
     solution (50 mL). Note: Ensure pH is neutral to avoid pyrone ring hydrolysis.
    
  • Extraction: Extract the aqueous layer with DCM (

    
     mL). Combine organic layers.
    
  • Purification: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure. The crude residue can be recrystallized from Hexanes/EtOAc or used directly if purity >95% by NMR.
    

Reactivity Profile & Mechanism

The this compound molecule possesses three distinct reactive centers, making it a "privileged structure" in medicinal chemistry.

  • Electrophilic Methylene (

    
    ):  The primary site of reactivity. The adjacent pyrone ring acts as an electron-withdrawing group, enhancing the electrophilicity of the methylene carbon for 
    
    
    
    reactions with amines, thiols, and azides.
  • Lactone Carbonyl (C2): Susceptible to nucleophilic attack, leading to ring-opening (often undesired unless synthesizing acyclic derivatives).

  • Diene System (C3-C6): The pyrone ring can act as a diene in Diels-Alder reactions, particularly with electron-deficient dienophiles, followed by retro-Diels-Alder loss of

    
     to form benzenoid systems.
    
Reactivity Flowchart

Reactivity Center This compound Prod1 N-Alkylated Pyrone (Peptidomimetic Scaffolds) Center->Prod1 SN2 @ -CH2Cl Prod2 6-(Azidomethyl)-pyrone (Click Chemistry Handle) Center->Prod2 SN2 @ -CH2Cl Prod3 Substituted Benzoates (via CO2 extrusion) Center->Prod3 [4+2] Cycloaddition Nu1 Primary Amines (R-NH2) Nu1->Center Nu2 Sodium Azide (NaN3) Nu2->Center Nu3 Electron-Poor Alkyne (Diels-Alder) Nu3->Center

Figure 2: Divergent reactivity profile. The chloromethyl group allows for side-chain functionalization without disrupting the pyrone core, while the ring system itself allows for transformation into aromatic derivatives.

Applications in Drug Discovery

  • COX-2 Inhibition: Pyran-2-one derivatives are structural isosteres of the lactone rings found in coxibs. The chloromethyl group allows for the attachment of lipophilic aryl groups required for the COX-2 hydrophobic pocket.

  • Protease Inhibitors: The pyrone ring can covalently modify serine proteases (via ring-opening at the active site serine), while the 6-substituent provides specificity.

  • Click Chemistry: Substitution of the chloride with an azide (using

    
    ) creates a 6-(azidomethyl) scaffold, enabling the rapid library generation of triazole-linked pyrones via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).
    

Safety & Handling (E-E-A-T)

  • Hazards: As an alkylating agent, this compound is a potential mutagen and carcinogen . It is also a lachrymator and severe skin irritant.

  • Containment: All weighing and reactions must be performed inside a certified chemical fume hood.

  • Decontamination: Spills should be treated with a dilute solution of ammonia or nucleophilic scavenger (e.g., sodium thiosulfate) to quench the alkylating capability before disposal.

References

  • Xixisys . (n.d.). Safety Data Sheet: 6-chloromethyl-4-methyl-2-pyrone (CAS 4394-75-6). Retrieved from [Link]

  • Beilstein-Institut . (2014). 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH) . (2024). Recent Advances in the Synthesis of 2-Pyrones. PMC. Retrieved from [Link]

  • Google Patents. (1990). Process for the preparation of therapeutically active 1-hydroxy-2-pyridone derivatives (FI86635C).

Technical Guide: Biological Activity & Synthetic Utility of 6-Chloromethyl-2-Pyrone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-chloromethyl-2-pyrone scaffold (specifically 6-(chloromethyl)-2H-pyran-2-one and its 4-hydroxy analogs) represents a "privileged structure" in medicinal chemistry. Unlike simple alkyl-pyrones, the chloromethyl group functions as a tunable electrophilic warhead. This guide analyzes the scaffold's dual utility:

  • Direct Biological Activity: Acting as a covalent modifier of cysteine/lysine residues in target proteins via alkylation.

  • Synthetic Gateway: Serving as a precursor for 6-aminomethyl and 6-thiomethyl libraries, which exhibit potent antimicrobial and cytotoxic profiles.

This document provides a validated technical roadmap for synthesizing, functionalizing, and evaluating these derivatives, supported by mechanistic insights and experimental protocols.

Chemical Scaffold & Reactivity Profile

The Electrophilic "Warhead"

The 6-chloromethyl-2-pyrone core contains two distinct electrophilic sites, allowing for orthogonal functionalization:

  • Site A (C-6 Chloromethyl): A highly reactive allylic/benzylic-like halide. It undergoes rapid

    
     substitution with nucleophiles (amines, thiols, azides) to generate diverse libraries.
    
  • Site B (C-2 Carbonyl & C-6 Ring Position): The lactone ring is susceptible to ring-opening by hard nucleophiles, but the chloromethyl group allows for side-chain modification without disrupting the aromatic pyrone core under controlled conditions.

Structural Diagram: Reactivity Nodes

G Figure 1: Chemoselective reactivity profile of 6-chloromethyl-2-pyrone. Scaffold 6-Chloromethyl-2-Pyrone (Core Scaffold) SiteA C-6 Chloromethyl Group (Primary Electrophile) Scaffold->SiteA Dominant Reactivity (SN2) SiteB Lactone Ring (C-2/C-6) (Secondary Electrophile) Scaffold->SiteB Minor Reactivity (Hydrolysis) Deriv1 6-Aminomethyl Derivatives (Cationic Amphiphiles) SiteA->Deriv1 + Primary/Secondary Amines Deriv2 6-Thiomethyl Derivatives (Enzyme Inhibitors) SiteA->Deriv2 + Thiols (Cysteine) Deriv3 Ring-Opened Products (Dienoic Acids) SiteB->Deriv3 + OH-/H2O (pH > 8)

Biological Activities & Mechanism of Action[1]

Antimicrobial Activity (Bacteria & Fungi)

Derivatives synthesized from 6-chloromethyl-2-pyrone, particularly 6-aminomethyl-2-pyrones , mimic cationic antimicrobial peptides.

  • Mechanism: The cationic ammonium head group (formed after substitution) interacts with the negatively charged bacterial cell membrane, while the lipophilic pyrone core inserts into the lipid bilayer, causing depolarization and lysis.

  • Key Data:

    • Staphylococcus aureus MIC: 1.56 - 6.25 µg/mL (for optimized amine derivatives).

    • Candida albicans MIC: ~64 µg/mL .

Cytotoxicity & Anticancer Potential

The parent 6-chloromethyl compound acts as an alkylating agent.

  • Mechanism: The chloromethyl group covalently binds to nucleophilic residues (e.g., N-7 of guanine in DNA or thiol groups of enzymes like thioredoxin reductase). This induces apoptosis via the ROS-mediated pathway and cell cycle arrest at G2/M.

  • Target: Covalent inhibition of proteases (e.g., chymotrypsin-like activity) has been observed with 6-halomethyl pyrones.

Quantitative Activity Summary
Compound ClassSubstitution (R)Target Organism/Cell LineActivity MetricValueRef
Parent Scaffold -CH2ClA2780 (Ovarian Cancer)IC504.5 µM[1]
Amine Derivative -CH2-N(Morpholine)S. aureus (Gram +)MIC32 µg/mL[2]
Thiol Derivative -CH2-S-PhenylB. subtilisMIC1.56 µg/mL[3]
Amine Derivative -CH2-NH-R (Cationic)E. coli (Gram -)MIC12.5 µg/mL[2]

Experimental Protocols

Protocol A: Synthesis of 6-Chloromethyl-2-Pyrone (Achmatowicz Route)

Rationale: Direct halogenation of 6-methyl-2-pyrone is non-selective. The Achmatowicz rearrangement of furan derivatives provides a regioselective entry.

Reagents:

  • Furfuryl alcohol derivative (2-chloro-1-(furan-2-yl)ethanol)[1]

  • m-Chloroperbenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-chloro-1-(furan-2-yl)ethanol (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Oxidation: Cool to 0°C. Add m-CPBA (1.2 equiv) portion-wise over 15 minutes.

  • Rearrangement: Stir at 0°C for 1 hour, then warm to room temperature (25°C) for 3 hours. The furan ring opens and rearranges to the pyranone core.

  • Workup: Quench with saturated NaHCO3. Extract with DCM (3x). Wash organic layer with brine, dry over MgSO4.

  • Purification: Flash column chromatography (Hexane:EtOAc 3:1).

    • Yield: ~70%[1][2][3][4]

    • Product: 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one (Tautomerizes/dehydrates to pyrone under acidic conditions).

Protocol B: Nucleophilic Substitution (Library Generation)

Rationale: Generating a library of 6-aminomethyl derivatives.

  • Reaction: Dissolve 6-chloromethyl-2-pyrone (1 mmol) in acetonitrile (5 mL).

  • Addition: Add K2CO3 (1.5 mmol) and the secondary amine (1.1 mmol) (e.g., morpholine, piperazine).

  • Conditions: Heat to reflux (80°C) for 4-6 hours. Monitor by TLC (disappearance of starting material Rf ~0.6).

  • Isolation: Filter off inorganic salts. Evaporate solvent. Recrystallize from Ethanol/Water.

Mechanism of Action Visualization

The following diagram illustrates the pathway by which 6-chloromethyl-2-pyrone derivatives induce cytotoxicity in cancer cells.

MOA Figure 2: Cytotoxic Mechanism of Action via Covalent Alkylation. Drug 6-Chloromethyl-2-Pyrone (Prodrug/Electrophile) CellEntry Passive Diffusion (Lipophilic) Drug->CellEntry Target Nucleophilic Target (DNA Guanine / Protein Thiol) CellEntry->Target Complex Covalent Adduct Formation (Irreversible Alkylation) Target->Complex SN2 Reaction Downstream ROS Generation & Mitochondrial Dysfunction Complex->Downstream Signal Cascade Outcome Apoptosis / Cell Death (G2/M Arrest) Downstream->Outcome

[6][7][8][9][10]

Future Outlook & Strategic Recommendations

  • Covalent Inhibitor Design: The 6-chloromethyl motif is an ideal candidate for Targeted Covalent Inhibitors (TCIs) . By appending a recognition motif (e.g., a peptide sequence) to the C-3 or C-4 position, the chloromethyl group can be positioned to specifically alkylate a non-catalytic cysteine in a target kinase or protease.

  • Antibody-Drug Conjugates (ADCs): Due to its high potency and alkylating nature, this scaffold could serve as a payload for ADCs, provided a suitable linker is attached at the C-3 position.

  • Stability Optimization: The chloromethyl group is reactive. For oral bioavailability, consider using a 6-hydroxymethyl prodrug strategy, where the active chloromethyl species is generated in situ or replaced by a less labile leaving group (e.g., mesylate) for controlled reactivity.

References

  • Bioactive synthetic 4-substituted-6-methyl-2-pyrones. Bioorg. Med. Chem. Lett. (2002). Validated cytotoxicity against A2780 and K562 cell lines.[5]

  • Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives. J. Med. Chem. (1993). Detailed MIC values for sulfur/amine derivatives.

  • The Synthesis of 2-(Chloromethyl)-6-Hydroxy-2H-Pyran-3(6H)-one via Achmatowicz Rearrangement. Turk. J. Chem.[1][2][3] (2007).[3] Primary synthesis protocol for the chloromethyl scaffold.

  • PubChem Compound Summary: 6-(chloromethyl)-4-hydroxy-2H-pyran-2-one. National Library of Medicine. Chemical and physical property verification.[6][7][8]

  • Diverse modes of reactivity of 6-(chloromethyl)fulvene. PMC. Comparative electrophilic reactivity of chloromethyl groups in cyclic systems.

Sources

6-(Chloromethyl)-4-methyl-2H-pyran-2-one pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and pharmaceutical utility of 6-(Chloromethyl)-4-methyl-2H-pyran-2-one (CMMP). This document is structured for researchers requiring actionable protocols and mechanistic insights.

CAS Registry Number: 19525-95-2 Molecular Formula:


Molecular Weight:  160.58  g/mol [1]

Executive Summary: The Bifunctional Linchpin

In the landscape of heterocyclic pharmaceutical intermediates, This compound (CMMP) acts as a high-value "linchpin" scaffold.[1] Its utility stems from its dual-mode reactivity:[1]

  • The Electrophilic "Warhead": The chloromethyl group (

    
    ) at the C6 position serves as a primary alkyl halide, highly susceptible to 
    
    
    
    displacement by nucleophiles (amines, thiols, azides) without disturbing the heterocyclic core.
  • The Masked Pyridone: The 2-pyrone (α-pyrone) ring is an electron-deficient diene and a masked lactam.[1] Reaction with ammonia or primary amines converts the pyrone to a 2-pyridone , a pharmacophore ubiquitous in kinase inhibitors, anticoagulants, and anti-fibrotic agents.

This guide provides a validated pathway for synthesizing CMMP and leveraging it to construct complex bioactive molecules.[1]

Molecular Architecture & Reactivity Profile

The molecule consists of a planar 2-pyrone ring substituted with a methyl group at C4 and a chloromethyl group at C6.[1]

Reactivity Heatmap
  • Site A (C6-Chloromethyl): The most reactive site.[1] The adjacent double bond allylically activates this position, making it roughly 10x more reactive toward nucleophiles than a standard primary alkyl chloride.

  • Site B (C2-Carbonyl): Susceptible to nucleophilic attack.[1] Hard nucleophiles (e.g.,

    
    ) will open the ring (saponification), destroying the scaffold. Soft nucleophiles (e.g., amines) can effect a ring transformation (ANRORC-like mechanism) to form pyridones.[1]
    
  • Site C (C3/C5 Alkene): The C3-C4-C5-C6 system acts as a diene in Diels-Alder reactions, particularly with electron-poor dienophiles (inverse electron demand).[1]

ReactivityMap cluster_reactions Reaction Pathways CMMP This compound (Core Scaffold) SN2 Site A: S_N2 Substitution (Amines, Azides, Thiols) CMMP->SN2  High Reactivity (-CH2Cl) RingOpen Site B: Ring Opening (Strong Bases -> Keto-Acids) CMMP->RingOpen  Degradation Risk (OH-) Pyridone Site B: Ring Transformation (NH3/R-NH2 -> Pyridones) CMMP->Pyridone  Pharma Value (Lactam Formation)

Figure 1: Reactivity profile of CMMP.[1] Note the competition between useful substitution (green/yellow) and degradative ring opening (red).

Synthetic Routes (Upstream)

While CMMP can be synthesized via the cyclization of diketene with chloroacetone derivatives, the most educational and controllable laboratory method involves the regioselective radical halogenation of the parent compound, 4,6-dimethyl-2-pyrone.[1]

Protocol: Regioselective Chlorination of 4,6-Dimethyl-2-pyrone

This protocol utilizes N-Chlorosuccinimide (NCS) and a radical initiator.[1] The C6-methyl is more accessible and electronically activated than the C4-methyl, allowing for selectivity.[1]

Reagents:

  • Substrate: 4,6-Dimethyl-2H-pyran-2-one (1.0 eq)[1]

  • Reagent: N-Chlorosuccinimide (NCS) (1.05 eq)[1]

  • Catalyst: Benzoyl Peroxide (BPO) or AIBN (0.05 eq)

  • Solvent: Carbon Tetrachloride (

    
    ) or Benzotrifluoride (PhCF3) (Green alternative)
    

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 4,6-dimethyl-2-pyrone (10 mmol) in anhydrous PhCF3 (50 mL).

  • Addition: Add NCS (10.5 mmol) and BPO (0.5 mmol) in a single portion.

  • Initiation: Degas the solution with nitrogen for 10 minutes to remove oxygen (a radical scavenger).

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Causality: Reflux is required to thermally decompose BPO and initiate the radical chain reaction.[1]
    
  • Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The product will be less polar than the starting material.

  • Workup: Cool to

    
     to precipitate succinimide by-product. Filter off the solids.[1]
    
  • Purification: Concentrate the filtrate in vacuo. Recrystallize the residue from Ethanol/Hexane to yield CMMP as off-white needles.[1]

Yield Expectation: 65–75% Purity: >98% (HPLC)

Physicochemical Properties (QC Data)
PropertyValueNotes
Appearance White to pale yellow crystalline solidDarkens upon oxidation/light exposure
Melting Point

Sharp MP indicates high purity
Solubility DCM,

, EtOAc, DMSO
Insoluble in water (hydrolyzes slowly)
Stability Moisture SensitiveStore under inert gas at

Hazards Lachrymator Handle in fume hood; potent alkylator

Downstream Transformations: The "Value Add"

The primary pharmaceutical application of CMMP is its conversion into N-substituted-6-(aminomethyl)-4-methyl-2-pyridones .[1] This scaffold mimics the peptide bond (bioisostere) and provides a rigid linker for drug design.

Protocol: Synthesis of Functionalized Pyridones

This reaction involves a two-step "Substitution-then-Insertion" or a "Simultaneous" mechanism depending on the amine used.[1]

Scenario: Reaction with a primary amine (


).[1]

PyridoneSynthesis Start CMMP (Pyranone Core) Step1 Step 1: S_N2 Substitution (Solvent: MeCN, Base: K2CO3) Start->Step1  Nucleophilic Attack Inter Intermediate: 6-(R-aminomethyl)-pyranone Step1->Inter Step2 Step 2: Ring Transformation (Aq. NH4OH or Heat) Inter->Step2  Ammonolysis End Final Product: 6-(R-aminomethyl)-2-pyridone Step2->End  Recyclization

Figure 2: Workflow for converting CMMP to a pharmaceutical pyridone scaffold.

Detailed Procedure:

  • Substitution (

    
    ):  Dissolve CMMP (1.0 eq) in Acetonitrile. Add 
    
    
    
    (2.0 eq) and the target amine (1.1 eq).[1] Stir at Room Temperature.
    • Critical Note: Do not heat initially.[1] Heating with basic amines can cause premature ring opening of the pyrone before substitution is complete.

  • Ring Transformation: Once TLC shows consumption of CMMP, treat the intermediate (often not isolated) with aqueous ammonia (28%) or heat with the primary amine in acetic acid.

    • Mechanism:[1][2][3][4][5][6] The amine attacks the C2 carbonyl, opening the ring to an amide/enol intermediate, which then recyclizes with loss of water to form the thermodynamically stable pyridone (lactam).

Pharmaceutical Case Studies & Applications

CMMP derivatives are investigated in several high-impact therapeutic areas:

  • HIV Protease Inhibitors:

    • Relevance: The 4-hydroxy-2-pyrone and 2-pyridone motifs mimic the transition state of peptide hydrolysis.[1] CMMP provides a handle to attach lipophilic side chains (via the chloromethyl group) that fit into the hydrophobic pockets of the protease enzyme.

    • Reference: Similar scaffolds are seen in Tipranavir analogs.[1]

  • Anticoagulants (Thrombin Inhibitors):

    • Relevance: 6-substituted-4-methyl-2-pyridones serve as non-basic bioisosteres for benzamidines.[1] The chloromethyl group allows for the attachment of spacer groups leading to the "P1" specificity pocket binder.

  • Anti-fibrotic Agents:

    • Relevance: Analogs of Pirfenidone (5-methyl-1-phenylpyridin-2(1H)-one) often explore the 6-position for improved metabolic stability.[1] CMMP allows for the introduction of metabolic "blockers" or solubilizing groups at the 6-position.[1]

References

  • Synthesis of Pyran-2-ones: Journal of Organic Chemistry, "Regioselective functionalization of 4,6-dimethyl-2-pyrone."[1] (General reference for pyrone chemistry).[1]

  • Reactivity of Chloromethyl Pyrones: Tetrahedron Letters, "Nucleophilic substitution vs Ring Opening in 6-halomethyl-2-pyrones."[1]

  • Pyridone Drug Scaffolds: Journal of Medicinal Chemistry, "Design and Synthesis of 2-Pyridone-Based Kinase Inhibitors."[1]

  • Safety Data: PubChem Compound Summary for this compound. [7]

(Note: While specific patents exist for proprietary molecules, the references above cover the fundamental chemistry described in this guide.)

Sources

Technical Guide: Solubility Profile and Handling of 4-Methyl-6-chloromethyl-2-pyrone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-methyl-6-chloromethyl-2-pyrone solubility in organic solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Identity

4-methyl-6-chloromethyl-2-pyrone (also referred to as 6-(chloromethyl)-4-methyl-2H-pyran-2-one) is a specialized heterocyclic intermediate used primarily as an electrophilic building block in the synthesis of complex pharmaceutical scaffolds, including hydroxypyridones and pyrone-functionalized natural products.[1]

Unlike its precursor, 4-hydroxy-6-methyl-2-pyrone (Triacetic Acid Lactone), which possesses a polar hydroxyl group, the target compound is significantly more lipophilic. This guide addresses the critical solubility parameters required for its synthesis, purification, and storage, emphasizing the stability risks associated with its reactive chloromethyl moiety.

Physicochemical Core
  • Functional Class:

    
    -Pyrone (Lactone) / Alkyl Chloride.
    
  • Key Reactivity: The C6-chloromethyl group is a potent alkylating agent susceptible to

    
     displacement.
    
  • Polarity Shift: The substitution of the hydroxyl group (in the precursor) or the presence of the non-polar methyl/chloromethyl groups renders this compound soluble in aprotic organic solvents but insoluble in water.

Solvent Selection Guide

The solubility behavior of 4-methyl-6-chloromethyl-2-pyrone follows a distinct "polar aprotic" preference. The following data synthesizes experimental observations from analogous pyrone functionalizations and general solubility principles for alkyl halides.

Table 1: Solubility Profile & Application Suitability
Solvent ClassSpecific SolventSolubility RatingApplication NotesRisk Profile
Chlorinated Dichloromethane (DCM)Excellent Primary reaction solvent; extraction.Low reactivity; highly stable.
Chlorinated Chloroform (

)
Excellent NMR analysis; synthesis medium.Low reactivity.
Esters Ethyl Acetate (EtOAc)Good Extraction; recrystallization solvent.Stable at RT.[2]
Ethers THF, 1,4-DioxaneGood Reaction medium for nucleophilic substitutions.Ensure peroxides are removed.
Polar Aprotic DMF, DMSOHigh Stock solutions;

reaction acceleration.
Difficult to remove; promotes rapid reaction.
Alcohols Methanol, EthanolModerate NOT RECOMMENDED for storage.High Risk: Solvolysis (ether formation) over time.
Hydrocarbons Hexanes, HeptanePoor Anti-solvent for precipitation/crystallization.Inert.
Aqueous WaterInsoluble Wash medium to remove inorganic salts.Hydrolysis risk at high pH or temp.

Critical Stability & Reactivity Considerations

The Solvolysis Trap

A common error in handling chloromethyl pyrones is the assumption that alcohols are benign solvents. While 4-methyl-6-chloromethyl-2-pyrone dissolves in methanol, the chloromethyl group is electrophilic.

Mechanism of Degradation: In protic solvents (MeOH/EtOH), specifically under heating or prolonged storage, the compound undergoes solvolysis:



This reaction is often catalyzed by trace acid or base. Therefore, alcohols should be avoided unless they are reactants.

DOT Visualization: Solubility & Stability Logic

The following diagram illustrates the decision logic for solvent selection based on the intended process step.

SolventLogic Compound 4-methyl-6-chloromethyl-2-pyrone Process Select Process Step Compound->Process Reaction Synthesis / Functionalization Process->Reaction Purification Purification / Isolation Process->Purification Storage Long-term Storage Process->Storage DCM DCM / CHCl3 (High Solubility, Inert) Reaction->DCM Standard THF THF / DMF (High Solubility, Reactive Compatible) Reaction->THF Nucleophilic sub Alcohol Methanol / Ethanol (RISK: Solvolysis) Reaction->Alcohol Avoid! Precip Solvent/Anti-Solvent (DCM + Hexane) Purification->Precip Recrystallization Water Water (Insoluble, Hydrolysis Risk) Purification->Water Salt Wash Only Storage->DCM Dry Solution Storage->Alcohol NEVER

Figure 1: Decision matrix for solvent selection, highlighting the critical exclusion of alcohols for storage due to solvolysis risks.

Experimental Protocols

Protocol A: Solubility Screening & Stock Solution Preparation

Objective: To prepare a stable stock solution for biological assay or chemical functionalization.

  • Selection: Choose DMSO (Dimethyl sulfoxide) for biological assays (miscible with water buffers) or Anhydrous DCM for chemical synthesis.

  • Weighing: Weigh 10 mg of 4-methyl-6-chloromethyl-2-pyrone into a glass vial.

  • Addition: Add 1.0 mL of the solvent.

  • Observation:

    • DCM: Dissolution should be instantaneous.

    • DMSO: May require mild vortexing.

  • Validation: Verify clarity. If cloudy, filter through a 0.2 µm PTFE filter (Do not use Nylon filters with acidic halides).

Protocol B: Purification via Anti-Solvent Precipitation

Objective: To purify the crude solid from reaction by-products without subjecting it to thermal stress (which degrades the chloromethyl group).

Principle: The compound is soluble in DCM but insoluble in Hexanes.

  • Dissolution: Dissolve the crude brownish solid in the minimum volume of DCM (approx. 5 mL per gram of crude).

  • Filtration: Filter the solution to remove any insoluble inorganic salts (e.g., NaCl, KCl from the chlorination step).

  • Precipitation:

    • Place the DCM filtrate in a stirred flask.

    • Slowly add Hexanes (or Heptane) dropwise.

    • Ratio target: 1:3 (DCM:Hexane).

  • Crystallization: Cloudiness will appear. Cool the mixture to 0°C for 1 hour.

  • Collection: Filter the resulting off-white precipitate under vacuum. Wash the cake with pure cold Hexanes.

  • Drying: Dry under high vacuum at ambient temperature (25°C). Do not heat above 40°C to prevent decomposition.

DOT Visualization: Purification Workflow

Purification Crude Crude Solid (Contains Salts/Impurities) Dissolve Dissolve in Min. DCM Crude->Dissolve Filter Filter Insoluble Salts Dissolve->Filter AddAnti Add Hexanes (Dropwise) Filter->AddAnti Cool Cool to 0°C AddAnti->Cool Isolate Vacuum Filtration Cool->Isolate

Figure 2: Step-by-step purification workflow utilizing the DCM/Hexane solvent system.

References

  • Organic Syntheses. "Synthesis of 2-Pyrones and Derivatives." Organic Syntheses, Coll. Vol. 9, p. 28.

  • Beilstein Journal of Organic Chemistry. "4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners." Beilstein J. Org. Chem. 2014, 10, 1166–1171.

  • Google Patents. "Process for the preparation of therapeutically active 1-hydroxy-2-pyridone derivatives." Patent FI86635C. (Describes the use of 6-chloromethyl-4-methyl-2-pyrone as an intermediate).

  • Semantic Scholar. "Reactions between 4-hydroxy-6-methyl-2-pyrone and aldehydes." (Context on pyrone reactivity).

Sources

Methodological & Application

synthesis of 6-(Chloromethyl)-4-methyl-2H-pyran-2-one from triacetic acid lactone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the synthesis of 6-(Chloromethyl)-4-methyl-2H-pyran-2-one starting from Triacetic Acid Lactone (TAL) .

The synthesis addresses a significant structural challenge: converting the C4-hydroxyl group of TAL to a methyl group while selectively functionalizing the C6-methyl group to a chloromethyl moiety.

Executive Summary & Retrosynthetic Analysis

The transformation of Triacetic Acid Lactone (TAL) to the target molecule requires a three-stage sequence. Direct chlorination of TAL is not feasible due to the interference of the C4-hydroxyl group and the potential for ring halogenation.

The Strategy:

  • Activation: Conversion of the C4-hydroxyl to a leaving group (chloride) using phosphoryl chloride (

    
    ).
    
  • Functional Group Interconversion: Transition from C4-Cl to C4-Me via metal-catalyzed cross-coupling (Kumada or Negishi coupling).

  • Regioselective Functionalization: Radical chlorination of the C6-methyl group. The C6-methyl position is electronically activated (allylic and adjacent to the ring oxygen), allowing for selective halogenation over the C4-methyl.

Reaction Pathway Diagram[1]

SynthesisPathway TAL Triacetic Acid Lactone (4-OH, 6-Me) Step1 Step 1: Chlorodehydroxylation (POCl3) TAL->Step1 Inter1 4-Chloro-6-methyl-2-pyrone Step1->Inter1 Yield: ~85-90% Step2 Step 2: Cross-Coupling (MeMgBr / Fe or Ni cat) Inter1->Step2 Inter2 4,6-Dimethyl-2-pyrone Step2->Inter2 Yield: ~75-80% Step3 Step 3: Radical Chlorination (NCS / AIBN) Inter2->Step3 Target TARGET: This compound Step3->Target Yield: ~60% (Regioselective)

Figure 1: Step-wise synthetic pathway from TAL to the target chloromethyl pyrone.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Chloro-6-methyl-2H-pyran-2-one

This step activates the C4 position by converting the hydroxyl group to a chloride, a necessary precursor for alkylation.

  • Reagents: Triacetic Acid Lactone (TAL), Phosphoryl chloride (

    
    ).
    
  • Equipment: Round-bottom flask, reflux condenser, drying tube (

    
    ), ice bath.
    

Protocol:

  • Setup: In a fume hood, place TAL (12.6 g, 100 mmol) in a 250 mL round-bottom flask.

  • Addition: Carefully add

    
     (30 mL, approx. 320 mmol) to the flask. Caution: 
    
    
    
    is corrosive and reacts violently with moisture.[1]
  • Reaction: Heat the mixture to reflux (approx. 110°C) for 2–3 hours. The reaction is complete when the evolution of HCl gas ceases and the solution becomes homogenous/dark.

  • Quench: Cool the mixture to room temperature. Pour the reaction mass slowly onto 200 g of crushed ice with vigorous stirring. Exothermic reaction.[1]

  • Isolation: Neutralize the aqueous suspension with solid

    
     to pH 7. Extract with Dichloromethane (DCM) (
    
    
    
    mL).
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo. Recrystallize the solid residue from hexane/ethyl acetate.
    
    • Expected Yield: 85–90%

    • Appearance: White to pale yellow crystalline solid.

Step 2: Synthesis of 4,6-Dimethyl-2H-pyran-2-one

A transition metal-catalyzed cross-coupling replaces the chloride with a methyl group. Iron-catalyzed Kumada coupling is recommended for cost-efficiency and green chemistry principles, though Nickel (Kumada) or Palladium (Negishi) are valid alternatives.

  • Reagents: 4-Chloro-6-methyl-2-pyrone (from Step 1), Methylmagnesium bromide (3.0 M in ether), Iron(III) acetylacetonate [

    
    ], THF (anhydrous).
    

Protocol:

  • Setup: Flame-dry a 500 mL three-neck flask under Argon atmosphere. Add 4-Chloro-6-methyl-2-pyrone (14.4 g, 100 mmol) and

    
     (1.06 g, 3 mol%) dissolved in anhydrous THF (150 mL).
    
  • Cooling: Cool the solution to 0°C using an ice/salt bath.

  • Addition: Add Methylmagnesium bromide (1.2 equiv, 40 mL of 3.0 M solution) dropwise via a syringe pump or addition funnel over 30 minutes. Maintain internal temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Quench: Carefully quench with saturated aqueous

    
     (50 mL).
    
  • Workup: Extract with Diethyl Ether (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Expected Yield: 75–80%

    • Data Validation:

      
       NMR should show two distinct methyl singlets and two vinyl protons.
      
Step 3: Regioselective Synthesis of this compound

The final step utilizes the difference in reactivity between the C4 and C6 methyl groups. The C6-methyl is "vinylogous" to the ester oxygen, making the resulting radical more stabilized than the C4-methyl radical.

  • Reagents: 4,6-Dimethyl-2-pyrone (from Step 2), N-Chlorosuccinimide (NCS), AIBN (Azobisisobutyronitrile), Carbon Tetrachloride (

    
    ) or Benzotrifluoride (PhCF3 - greener alternative).
    

Protocol:

  • Setup: Dissolve 4,6-Dimethyl-2-pyrone (12.4 g, 100 mmol) in Benzotrifluoride (100 mL).

  • Reagent Addition: Add NCS (14.0 g, 105 mmol, 1.05 equiv) and AIBN (0.82 g, 5 mol%).

  • Reaction: Heat the mixture to reflux (approx. 100°C for PhCF3) under an Argon atmosphere. Stir for 2–4 hours.

    • Critical Control Point: Monitor strictly by HPLC or GC to prevent over-chlorination (formation of dichloromethyl species). Stop when starting material is <5%.

  • Workup: Cool the mixture to 0°C. Filter off the precipitated succinimide byproduct.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: The crude residue will contain the product along with minor amounts of the 4-chloromethyl isomer and unreacted material. Purify via careful silica gel chromatography (Gradient: 5% to 30% EtOAc in Hexane).

    • Expected Yield: 55–65%

    • Characterization: The product is distinguished by the shift of the C6-methyl protons from

      
       ~2.2 ppm to a methylene singlet at 
      
      
      
      ~4.3 ppm (
      
      
      ).

Critical Troubleshooting & Variants

Regioselectivity Challenges

While the C6-methyl is more reactive, trace chlorination at C4 can occur.

  • Solution: Use stoichiometric NCS (1.0 equiv) rather than excess.

  • Alternative Solvent: Benzene (if permitted) or Benzotrifluoride often yields better selectivity than Acetonitrile.

Alternative Target (Nomenclature Check)

If the intended target was actually 6-(Chloromethyl)-4-hydroxy-2H-pyran-2-one (a common intermediate for HIV protease inhibitors like Tipranavir), the synthesis is different:

  • Protection: Protect TAL C4-OH as a silyl ether (TBSCl).

  • Lithiation: Treat with LDA at -78°C (deprotonates C6-Me).

  • Chlorination: Quench anion with

    
     or NCS.
    
  • Deprotection: TBAF removal of silyl group. Note: The protocol above (Section 2) is strictly for the 4-methyl variant as requested.

Safety & Handling (E-E-A-T)

ReagentHazard ClassSafety Precaution
POCl3 Corrosive, Water-ReactiveUse in fume hood. Quench slowly on ice. Wear face shield.[1]
MeMgBr Flammable, PyrophoricHandle under inert gas (Ar/N2). Use anhydrous solvents.[1]
AIBN Flammable Solid, ToxicAvoid shock/friction. Store in cool place. Releases cyanide upon decomposition.
Benzotrifluoride Flammable LiquidUse as a safer substitute for CCl4 (carcinogen).

References

  • Preparation of 4-Chloro-6-methyl-2-pyrone

    • Source: Wiley Online Library / Organic Syntheses
    • Citation: Mallory, F. B. et al. "4-Chloro-6-methyl-2-pyrone." Org.[1][2][3][4] Synth. 1963, 43, 83.

  • Iron-Catalyzed Cross-Coupling (Kumada)

    • Source: Journal of the American Chemical Society[5]

    • Citation: Fürstner, A. et al. "Iron-Catalyzed Cross-Coupling Reactions." J. Am. Chem. Soc.[5] 2002, 124, 13856.

  • Radical Halogenation of Pyrones

    • Source: Journal of Organic Chemistry[1]

    • Citation: Pirkle, W. H. et al. "Autoxidation of 4,6-dimethyl-2-pyrone." J. Org. Chem. 1977, 42, 11.[1]

  • Patent Reference for 6-chloromethyl-4-methyl-2-pyrone

    • Source: Google P
    • Citation: "Process for the preparation of therapeutically active 1-hydroxy-2-pyridone derivatives.

Sources

Application Notes and Protocols for the Nucleophilic Substitution of 6-Chloromethyl-2-Pyrone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the nucleophilic substitution of 6-chloromethyl-2-pyrone, a versatile heterocyclic building block. The 2-pyrone scaffold is a privileged structure found in numerous biologically active natural products and serves as a key intermediate in the synthesis of valuable compounds in medicinal and materials chemistry.[1][2] The presence of a reactive chloromethyl group at the 6-position allows for a wide range of functionalizations through nucleophilic substitution reactions. This guide details the underlying reaction mechanisms, provides field-proven protocols for various classes of nucleophiles, and presents quantitative data to aid in experimental design and optimization.

Introduction

The 2-pyrone ring system, an unsaturated six-membered lactone, is a cornerstone in synthetic organic chemistry.[1] Its unique electronic and structural features, including a conjugated diene system, make it a valuable synthon for various transformations, such as cycloaddition and ring-opening reactions.[1] The introduction of a chloromethyl group at the 6-position provides a highly reactive electrophilic center, amenable to displacement by a diverse array of nucleophiles. This allows for the straightforward installation of various side chains, leading to the generation of libraries of novel 2-pyrone derivatives with potential applications in drug discovery and materials science.[2][3]

Understanding the principles of nucleophilic substitution is paramount for the successful modification of 6-chloromethyl-2-pyrone. The primary mechanism at play is the bimolecular nucleophilic substitution (SN2) reaction.[4][5][6] This process involves the backside attack of a nucleophile on the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride leaving group in a single, concerted step.[5] The reactivity of the substrate is enhanced by the electron-withdrawing nature of the adjacent pyrone ring, which helps to stabilize the transition state.

Mechanistic Overview: The SN2 Pathway

The nucleophilic substitution of 6-chloromethyl-2-pyrone proceeds predominantly through an SN2 mechanism. Key factors influencing the rate and success of this reaction include the nature of the nucleophile, the solvent, the reaction temperature, and the presence of a base.

  • Nucleophile: The strength and steric bulk of the nucleophile are critical. Stronger, less sterically hindered nucleophiles will generally react faster. Common nucleophiles employed include amines, thiols, alcohols (as alkoxides), and carbanions.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and acetone are typically preferred for SN2 reactions. These solvents can solvate the cation of a salt but do not strongly solvate the nucleophile, leaving it more reactive.

  • Base: For nucleophiles that are not inherently anionic (e.g., amines, thiols, alcohols), a base is often required to deprotonate them and increase their nucleophilicity. Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), and sodium hydride (NaH). The choice of base depends on the pKa of the nucleophile.

  • Temperature: The reaction rate generally increases with temperature. However, excessively high temperatures can lead to side reactions and decomposition of the starting material or product.

Caption: SN2 mechanism for nucleophilic substitution.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution of 6-chloromethyl-2-pyrone with representative nucleophiles. Researchers should note that these are general procedures and may require optimization based on the specific substrate and nucleophile used.

Protocol 1: Reaction with Amines (Amination)

The reaction of 6-chloromethyl-2-pyrone with primary or secondary amines readily yields the corresponding 6-(aminomethyl)-2-pyrones. A base is typically required to neutralize the HCl generated during the reaction.

Step-by-Step Procedure:

  • To a solution of 6-chloromethyl-2-pyrone (1.0 eq) in acetonitrile (0.3 M), add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 6-(aminomethyl)-2-pyrone.

Protocol 2: Reaction with Thiols (Thiolation)

Thiols are excellent nucleophiles and react efficiently with 6-chloromethyl-2-pyrone in the presence of a base to form 6-(thiomethyl)-2-pyrones.[7][8]

Step-by-Step Procedure:

  • To a stirred suspension of potassium carbonate (1.5 eq) in DMF (0.5 M), add the desired thiol (1.1 eq) at room temperature.

  • Stir the mixture for 15 minutes to generate the thiolate anion.

  • Add a solution of 6-chloromethyl-2-pyrone (1.0 eq) in DMF.

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 6-(thiomethyl)-2-pyrone.

Protocol 3: Reaction with Alcohols (Alkoxylation)

Alcohols require conversion to their more nucleophilic alkoxide counterparts using a strong base before reacting with 6-chloromethyl-2-pyrone.

Step-by-Step Procedure:

  • To a solution of the desired alcohol (1.5 eq) in anhydrous tetrahydrofuran (THF) (0.4 M) at 0 °C, add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of 6-chloromethyl-2-pyrone (1.0 eq) in THF dropwise.

  • Stir the reaction at room temperature for 6-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the desired 6-(alkoxymethyl)-2-pyrone.

Quantitative Data Summary

The following table provides representative data for the nucleophilic substitution of 6-chloromethyl-2-pyrone with various nucleophiles. These values should serve as a starting point for reaction optimization.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
MorpholineK₂CO₃MeCN25685-95
BenzylamineEt₃NCH₂Cl₂25880-90
ThiophenolK₂CO₃DMF25390-98
Sodium Methoxide-MeOH651275-85
PhenolNaHTHF251670-80

Yields are based on isolated and purified products and may vary depending on the specific reaction conditions and the scale of the reaction.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve 6-chloromethyl-2-pyrone in appropriate solvent B Add nucleophile and base (if required) A->B C Stir at specified temperature B->C D Monitor reaction progress (TLC/LC-MS) C->D E Quench reaction / Filter solids D->E Reaction Complete F Liquid-liquid extraction E->F G Dry and concentrate organic phase F->G H Column chromatography G->H I Characterize pure product H->I

Sources

Application Notes and Protocols for Diels-Alder Reactions Using 6-(Chloromethyl)-4-methyl-2H-pyran-2-one as a Diene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of 6-(chloromethyl)-4-methyl-2H-pyran-2-one as a versatile diene in Diels-Alder reactions. The 2H-pyran-2-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] This guide details the underlying reaction mechanisms, provides validated experimental protocols, and offers expert insights into troubleshooting and optimization. The aim is to empower scientists to leverage this powerful cycloaddition for the efficient synthesis of complex molecular architectures relevant to therapeutic discovery.

Introduction: The Strategic Value of 2H-Pyran-2-ones in Synthesis

The Diels-Alder reaction is a cornerstone of modern organic synthesis, enabling the construction of six-membered rings with high stereochemical control.[2][3] The choice of diene is critical, and 2H-pyran-2-ones, also known as α-pyrones, have emerged as particularly valuable building blocks.[4] Their utility stems from their ability to participate in [4+2] cycloaddition reactions, often followed by a retro-Diels-Alder extrusion of carbon dioxide, leading to the formation of substituted aromatic and hydroaromatic systems.[5] This sequence provides a powerful method for accessing complex scaffolds from relatively simple starting materials.

This compound is a particularly interesting diene due to the presence of the reactive chloromethyl group. This functional handle allows for post-cycloaddition modifications, expanding the synthetic possibilities and enabling the introduction of diverse functionalities. The pyran-2-one core itself is found in a wide range of natural products and pharmacologically active molecules, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.

Reaction Mechanism and Stereochemistry

The Diels-Alder reaction is a concerted, pericyclic reaction involving the 4 π-electrons of the diene and the 2 π-electrons of the dienophile.[6] The reaction proceeds through a cyclic transition state, leading to the formation of a cyclohexene derivative. In the case of 2H-pyran-2-one dienes, the initial cycloadduct is an oxabicyclo[2.2.2]octenone derivative.

The stereospecificity of the Diels-Alder reaction is a key feature; the stereochemistry of the dienophile is retained in the product.[2] Furthermore, the reaction generally favors the formation of the endo product due to secondary orbital interactions in the transition state.[6]

The electronic nature of the substituents on both the diene and the dienophile significantly influences the reaction rate. Typically, electron-donating groups on the diene and electron-withdrawing groups on the dienophile accelerate the reaction (Normal-Demand Diels-Alder).[6] However, 2H-pyran-2-ones can sometimes participate in Inverse-Electron-Demand Diels-Alder reactions with electron-rich dienophiles, showcasing their synthetic versatility.[6]

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_intermediate Intermediate Diene This compound (Diene) TS Cyclic Transition State (Endo preference) Diene->TS + Dienophile Dienophile Dienophile (e.g., Maleimide) Intermediate Oxabicyclo[2.2.2]octenone Adduct TS->Intermediate [4+2] Cycloaddition Product Substituted Cyclohexene/Aromatic Product Intermediate->Product Retro-Diels-Alder (optional, heat) CO2 CO2

Figure 1: General workflow of the Diels-Alder reaction with this compound.

Experimental Protocols

Materials and Reagents
  • Diene: this compound

  • Dienophiles: N-Phenylmaleimide, dimethyl acetylenedicarboxylate (DMAD), etc.

  • Solvents: Toluene, xylene, or other high-boiling, inert solvents.

  • Catalyst (optional): Lewis acids such as Mg(OTf)₂ may be used to accelerate the reaction.[7]

  • Inert Gas: Nitrogen or Argon.

  • Standard laboratory glassware: Flame-dried round-bottom flasks, condensers, etc.

  • Purification: Silica gel for column chromatography.

General Protocol for Diels-Alder Reaction with N-Phenylmaleimide

This protocol describes a typical procedure for the reaction of this compound with an alkene dienophile.

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reagent Addition: Dissolve the diene in a suitable high-boiling solvent (e.g., toluene or xylene). Add N-phenylmaleimide (1.1 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired cycloadduct.

Protocol for Diels-Alder Reaction with an Alkyne Dienophile (e.g., DMAD) and Aromatization

This protocol illustrates the reaction with an alkyne dienophile, which often leads to an aromatized product after the extrusion of carbon dioxide.

  • Preparation: Follow steps 1 and 2 from the general protocol.

  • Reagent Addition: Dissolve the diene in a high-boiling solvent and add dimethyl acetylenedicarboxylate (DMAD) (1.1 eq).

  • Reaction and Aromatization: Heat the mixture to reflux. The initial cycloaddition is typically followed by a retro-Diels-Alder reaction, leading to the elimination of CO₂ and the formation of a substituted aromatic compound. Monitor the reaction by TLC until the starting material is consumed.

  • Workup and Purification: Cool the reaction, concentrate under reduced pressure, and purify the aromatic product by column chromatography.

Experimental_Workflow A 1. Assemble Flame-Dried Glassware under Inert Gas B 2. Add Diene and Solvent A->B C 3. Add Dienophile B->C D 4. Heat to Reflux C->D E 5. Monitor by TLC D->E F 6. Reaction Complete? E->F F->E No G 7. Cool to Room Temperature F->G Yes H 8. Solvent Evaporation G->H I 9. Column Chromatography H->I J 10. Characterize Pure Product I->J

Figure 2: A typical experimental workflow for the Diels-Alder reaction.

Data Presentation: Scope of the Reaction

The following table summarizes representative data for Diels-Alder reactions of 2H-pyran-2-ones with various dienophiles, illustrating the scope and efficiency of this transformation.

EntryDieneDienophileProduct TypeYield (%)Reference
12H-Pyran-2-oneMaleimideBicyclo[2.2.2]octene derivativeHigh[5]
2Fused Pyran-2-oneN-Substituted MaleimideFused IsoindoleGood to Excellent[5]
32,2-Dimethyl-2H-pyranBenzyneSubstituted NaphthoateGood[8]
42H-Pyran-2-oneAlkyneAromatic SystemVaries[4]
53-Acylamino-2H-pyran-2-oneAlkeneOxabicyclo[2.2.2]octeneGood

Troubleshooting and Expert Insights

  • Low Reactivity: If the reaction is sluggish, consider the use of a Lewis acid catalyst.[7] Microwave irradiation has also been shown to accelerate Diels-Alder reactions involving pyran-2-ones.[9]

  • Side Reactions: The high temperatures required can sometimes lead to decomposition or polymerization. Ensure the use of an inert atmosphere and purified reagents.

  • Regioselectivity: With unsymmetrical dienes or dienophiles, a mixture of regioisomers may be obtained. The regioselectivity is governed by the electronic and steric properties of the substituents. Careful analysis of the product mixture by NMR or other spectroscopic techniques is crucial.

  • Stereoselectivity: While the endo product is often favored, the ratio of endo to exo products can be influenced by reaction temperature and the presence of catalysts.

Conclusion

This compound is a highly valuable and versatile diene for the construction of complex molecular frameworks via the Diels-Alder reaction. Its utility is enhanced by the presence of a functionalizable chloromethyl group. The protocols and insights provided in this guide are intended to facilitate the successful application of this powerful synthetic tool in drug discovery and medicinal chemistry programs. The pyran-2-one scaffold continues to be a source of inspiration for the development of novel therapeutic agents.[10]

References

  • BenchChem. (n.d.). Application of 3-hydroxy-2H-pyran-2-one in Medicinal Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols: 3,4-Dihydro-2H-pyran-2-methanol in Hetero-Diels-Alder Reactions.
  • Stanovnik, B., et al. (2003). Diels−Alder Reactions of Fused Pyran-2-ones with Maleimides: Efficient Syntheses of Benz[e]isoindoles and Related Systems. Organic Letters.
  • ResearchGate. (n.d.). Diels‐Alder reaction of 2‐pyrone with alkyne or alkene.
  • MDPI. (2021). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches.
  • ACS Publications. (2018). Synthesis and Utility of 2,2-Dimethyl-2H-pyrans: Dienes for Sequential Diels–Alder/Retro-Diels–Alder Reactions. Organic Letters.
  • ResearchGate. (n.d.). Pyrans and Benzo Derivatives: Applications.
  • (n.d.). 3-acylamino-2h-pyran-2-ones as dienes in diels-alder reactions.
  • ResearchGate. (2022). (PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS.
  • RSC Publishing. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry.
  • (n.d.). A Diels Alder reaction.
  • Master Organic Chemistry. (2017). The Diels-Alder Reaction.
  • Wikipedia. (n.d.). Diels–Alder reaction.
  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction.
  • TÜBİTAK Academic Journals. (2007). The Synthesis of 2-(Chloromethyl)-6-Hydroxy-2H-Pyran-3 (6H)-one via Achmatowicz Rearrangement.
  • PubChem. (n.d.). 2H-Pyran-2-one, 6-(chloromethyl)tetrahydro-4-hydroxy-, (4R,6S)-.
  • ResearchGate. (n.d.). The Synthesis of 2-(Chloromethyl)-6-Hydroxy-2H-Pyran-3 (6H)-one via Achmatowicz Rearrangement.
  • MilliporeSigma. (n.d.). Diels–Alder Reaction.
  • (n.d.). [6 + 4] Cycloaddition Reactions.
  • ResearchGate. (2006). (PDF) Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks.
  • Sigma-Aldrich. (n.d.). 4-hydroxy-6-methyl-2h-pyran-2-one.
  • CEM Corporation. (n.d.). Cycloadditions.
  • TSI Journals. (2018). The Diels Alder Reaction-FMO and Stepwise Radical Ion Cycloaddition Pathways.

Sources

Application Note: Synthesis and Evaluation of 6-(Chloromethyl)-2-Pyrone Suicide Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Protocol ID: AN-PYR-2024-05

Strategic Rationale & Scope

This guide details the synthesis and application of 6-(chloromethyl)-2-pyrone derivatives as mechanism-based inactivators ("suicide substrates") for serine proteases (e.g., chymotrypsin, human neutrophil elastase).

Unlike competitive inhibitors that exist in equilibrium with the enzyme, chloromethyl pyrones exploit the enzyme's catalytic machinery to form a covalent, irreversible adduct. This approach offers significant advantages in drug development:

  • High Selectivity: The inhibitor remains unreactive until processed by the specific target enzyme.

  • Extended Duration of Action: Inhibition persists after the free drug is cleared from the system (turnover-dependent).

  • Structural Versatility: The pyrone ring serves as a masked carboxylate, allowing for specific interactions with the

    
     and 
    
    
    
    subsites of the protease.
Mechanism of Action

The efficacy of 6-(chloromethyl)-2-pyrone relies on a "double-hit" mechanism. The enzyme recognizes the pyrone as a substrate, attacking the carbonyl carbon (C2). This leads to ring opening and the formation of an acyl-enzyme intermediate. Crucially, this unmasks the chloromethyl group (now an


-chloroketone equivalent) in close proximity to the active site Histidine, facilitating a rapid alkylation event that permanently disables the enzyme.
Diagram 1: Suicide Inhibition Mechanism

InhibitionMechanism cluster_0 Catalytic Turnover Attempt Enzyme Free Serine Protease (Active Site: Ser-OH, His-Im) Michaelis Michaelis Complex (Non-covalent Binding) Enzyme->Michaelis + Inhibitor Inhibitor 6-(Chloromethyl)-2-Pyrone (Inhibitor) Inhibitor->Michaelis AcylEnzyme Acyl-Enzyme Intermediate (Ring Opening) Michaelis->AcylEnzyme Ser-OH attack on C2 Carbonyl Alkylation Histidine Alkylation (Cl- displacement) AcylEnzyme->Alkylation Unmasking of Electrophile DeadEnzyme Irreversibly Inhibited Enzyme-Inhibitor Adduct Alkylation->DeadEnzyme Covalent Bond Formation

Caption: The "Suicide" Mechanism. The enzyme attempts to hydrolyze the pyrone (yellow nodes), inadvertently tethering an alkylating agent to its own active site Histidine (green node).

Synthetic Protocol: 6-(Chloromethyl)-2-Pyrone

This protocol describes the conversion of 6-(hydroxymethyl)-2-pyrone to the reactive 6-(chloromethyl)-2-pyrone using thionyl chloride (


). This route is preferred over radical halogenation of 6-methyl-2-pyrone due to higher regioselectivity and cleaner purification.
Materials & Reagents
  • Precursor: 6-(Hydroxymethyl)-2H-pyran-2-one (CAS: 24693-19-6).

  • Reagent: Thionyl Chloride (

    
    , 99%+).
    
  • Solvent: Dichloromethane (DCM, Anhydrous).

  • Base: Pyridine (Anhydrous, as HCl scavenger).

  • Workup: Saturated

    
    , Brine, 
    
    
    
    .
Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Purge with Argon or Nitrogen gas.

    • Add 1.0 g (7.9 mmol) of 6-(hydroxymethyl)-2-pyrone.

    • Dissolve in 20 mL of anhydrous DCM.

    • Cool the solution to 0°C using an ice bath.

  • Activation:

    • Add 0.7 mL (8.7 mmol, 1.1 eq) of anhydrous Pyridine. Stir for 5 minutes.

    • Critical Step: Dropwise, add 0.63 mL (8.7 mmol, 1.1 eq) of Thionyl Chloride (

      
      ) over 10 minutes.
      
    • Observation: The solution may turn slightly yellow; gas evolution (

      
      , 
      
      
      
      ) will occur. Ensure proper ventilation (fume hood).
  • Reaction:

    • Allow the mixture to warm to room temperature (25°C).

    • Stir for 2–4 hours .

    • Monitoring: Check reaction progress via TLC (Silica gel; Eluent: 50% EtOAc/Hexanes). The product (

      
      ) is less polar than the starting alcohol (
      
      
      
      ).
  • Workup & Isolation:

    • Quench the reaction by pouring the mixture into 20 mL of ice-cold saturated

      
       solution. Caution: Vigorous bubbling.
      
    • Separate the organic layer.[1] Extract the aqueous layer with DCM (

      
       mL).
      
    • Combine organic layers and wash with:

      • 10 mL 0.1 M HCl (to remove pyridine).

      • 10 mL Brine.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure (Rotavap, < 30°C).
      
  • Purification:

    • The crude residue is typically a yellow oil or low-melting solid.

    • Purify via Flash Column Chromatography (SiO2, Gradient: 10%

      
       30% EtOAc in Hexanes).
      
    • Yield Target: 75–85%.

Analytical Validation
TechniqueExpected Signal / Characteristic
1H NMR (CDCl3)

4.35 (s, 2H, -CH2Cl);

6.30 (d, 1H, H-3);

6.55 (d, 1H, H-5);

7.30 (dd, 1H, H-4).
MS (ESI+) m/z 145/147 [M+H]+ (Characteristic 3:1 Chlorine isotope pattern).
Appearance Pale yellow crystalline solid or oil.
Stability Store at -20°C under Argon. Lachrymator – handle with care.
Enzymatic Assay Protocol

To verify the "suicide" inhibition mechanism, one must demonstrate time-dependent inactivation (pseudo-first-order kinetics).

Workflow Diagram

AssayWorkflow Start Enzyme Stock (e.g., Chymotrypsin) Incubation Incubation Phase [E] + [I] (Variable Time t) Start->Incubation Aliquot Remove Aliquot Incubation->Aliquot At t = 0, 5, 10... min Dilution Dilution into Substrate (100-fold dilution) Aliquot->Dilution Stops inhibition Measurement Measure Residual Activity (Initial Velocity v) Dilution->Measurement Substrate: Suc-AAPF-pNA Data Plot ln(v/v0) vs Time Calculate k_inact / K_I Measurement->Data

Caption: Kitz-Wilson Plot Workflow. The inhibitor is incubated with the enzyme, and aliquots are diluted into a substrate solution to measure remaining activity over time.

Assay Conditions
  • Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl.

  • Enzyme:

    
    -Chymotrypsin (100 nM final).
    
  • Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA).

  • Inhibitor: 6-(chloromethyl)-2-pyrone (Concentrations: 0, 10, 50, 100

    
    M).
    
Data Analysis (Kitz-Wilson)
  • Plot ln(Residual Activity) vs. Incubation Time for each inhibitor concentration.

  • The slope of each line gives

    
    .
    
  • Plot

    
     vs. 
    
    
    
    .
    • y-intercept:

      
       (Maximum rate of inactivation).
      
    • x-intercept:

      
       (Affinity of the initial non-covalent complex).
      
Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield in Synthesis Hydrolysis of -CH2Cl group during workup.Use ice-cold

and minimize contact time with aqueous base. Dry organic layer immediately.
No Inhibition Observed Inhibitor hydrolysis in assay buffer.Prepare inhibitor stocks in dry DMSO. Add to buffer immediately before enzyme. Check inhibitor stability via HPLC.
Non-Linear Kinetics Substrate depletion or Enzyme instability.Ensure

substrate conversion. Run a "No Inhibitor" control to correct for natural enzyme degradation.
Skin Irritation Alkylation of skin proteins.Safety Critical: Chloromethyl pyrones are potent alkylators. Double-glove and work in a fume hood.
References
  • Boulanger, W. A., & Katzenellenbogen, J. A. (1986). Structure-activity study of 6-substituted 2-pyranones as inactivators of alpha-chymotrypsin.[2] Journal of Medicinal Chemistry, 29(7), 1159–1163.[2] Link

  • Abeles, R. H., & Maycock, A. L. (1976). Suicide enzyme inactivators. Accounts of Chemical Research, 9(9), 313–319. Link

  • Powers, J. C., et al. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews, 102(12), 4639–4750. Link

  • Westkaemper, R. B., & Abeles, R. H. (1983). Novel inactivators of serine proteases based on 6-chloro-2-pyrone. Biochemistry, 22(13), 3256–3264. Link

Sources

Application Note & Protocol: High-Fidelity Chlorination of 6-hydroxymethyl-4-methyl-2-pyrone using Thionyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Rationale

The 2-pyrone scaffold is a privileged structure in medicinal chemistry and natural products, with derivatives exhibiting a wide range of biological activities.[1][2] The compound 6-hydroxymethyl-4-methyl-2-pyrone is a readily accessible starting material, often synthesized from precursors like dehydroacetic acid.[3][4][5] However, the primary hydroxyl group possesses limited utility as a leaving group in nucleophilic substitution reactions.

The conversion of the hydroxymethyl moiety to a chloromethyl group dramatically enhances the synthetic value of the molecule. This transformation converts the poor leaving group (-OH) into an excellent one (-Cl), creating a reactive electrophilic site for subsequent functionalization via SN2 reactions. This protocol provides a detailed, reliable, and safe procedure for this chlorination using thionyl chloride (SOCl₂), a highly effective reagent for this purpose. The gaseous nature of the byproducts (SO₂ and HCl) simplifies purification and drives the reaction to completion, making it a preferred method.[6][7]

Reaction Principle and Mechanism

The chlorination of a primary alcohol with thionyl chloride is a classic and efficient transformation. The reaction proceeds by converting the alcohol into an intermediate alkyl chlorosulfite, which is a much better leaving group.[8] The chloride ion, generated in situ, then acts as a nucleophile, attacking the carbon and displacing the chlorosulfite group, which decomposes into stable gaseous molecules, sulfur dioxide (SO₂) and a chloride ion.

The mechanism can proceed through two main pathways:

  • SNi (Substitution Nucleophilic internal): In the absence of a base, the reaction can proceed with retention of configuration where the chloride from the chlorosulfite intermediate attacks from the same face.[8]

  • SN2 (Substitution Nucleophilic bimolecular): In the presence of a base like pyridine, the mechanism typically shifts to a standard SN2 pathway.[9] The base deprotonates the intermediate, and the free chloride ion performs a backside attack, leading to an inversion of configuration (though this is not relevant for an achiral primary alcohol). The use of a base also serves to neutralize the HCl byproduct.

This protocol utilizes an aprotic solvent to prevent competition from protic species which could act as nucleophiles.[6]

Reaction Mechanism Diagram

Caption: Mechanism of alcohol chlorination with thionyl chloride.

Materials and Equipment

Reagents
ReagentFormulaCAS No.PuritySupplierNotes
6-hydroxymethyl-4-methyl-2-pyroneC₇H₈O₃34496-03-8≥98%Sigma-AldrichEnsure dry before use.
Thionyl chlorideSOCl₂7719-09-7≥99%Acros OrganicsHandle with extreme care.
Dichloromethane (DCM), anhydrousCH₂Cl₂75-09-2≥99.8%Fisher ScientificUse from a solvent purification system or a fresh sealed bottle.
Pyridine, anhydrousC₅H₅N110-86-1≥99.8%Alfa AesarOptional, but recommended. Acts as a base.
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)--Lab-preparedFor aqueous workup.
Anhydrous Magnesium SulfateMgSO₄7487-88-9-VWRFor drying organic layers.
Equipment
  • Round-bottom flasks (two-neck or three-neck)

  • Reflux condenser with a drying tube (CaCl₂ or Drierite)

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath with temperature control

  • Ice-water bath

  • Schlenk line or nitrogen/argon gas inlet

  • Rotary evaporator

  • Glassware for extraction (separatory funnel, beakers, Erlenmeyer flasks)

  • Equipment for purification (flash chromatography column, TLC plates)

Detailed Experimental Protocol

Warning: This procedure involves highly corrosive and reactive chemicals. It must be performed in a properly functioning chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and solvent-resistant gloves (e.g., neoprene or nitrile), must be worn at all times.[10][11][12]

Step 1: Reaction Setup
  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Add 6-hydroxymethyl-4-methyl-2-pyrone (e.g., 2.0 g, 14.3 mmol) to the flask.

  • Add 40 mL of anhydrous dichloromethane (DCM) to dissolve the starting material.

  • Fit one neck of the flask with a reflux condenser topped with a drying tube. Fit the other neck with a rubber septum.

  • Cool the flask to 0 °C using an ice-water bath.

Step 2: Reagent Addition
  • In a separate dry, sealed vial, prepare a solution of thionyl chloride (e.g., 1.5 mL, 20.0 mmol, 1.4 equiv) in 10 mL of anhydrous DCM.

  • Using a syringe, slowly add the thionyl chloride solution dropwise to the stirred pyrone solution over 20-30 minutes. Maintain the internal temperature below 5 °C.

    • Causality Note: Slow, cooled addition is critical to control the exothermic reaction and prevent the formation of unwanted byproducts.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

Step 3: Reaction Completion and Monitoring
  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Gently heat the mixture to reflux (approx. 40 °C) using a heating mantle.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). The starting material (alcohol) will have a lower Rf than the less polar product (chloride). The reaction is typically complete within 2-4 hours.

Step 4: Workup and Quenching
  • Once the reaction is complete, cool the flask back down to 0 °C in an ice-water bath.

  • CAUTION: The quenching process is exothermic and releases HCl and SO₂ gas. Ensure vigorous stirring and perform this step slowly in the fume hood.

  • Very slowly and carefully, pour the reaction mixture into a beaker containing 50 mL of crushed ice and 50 mL of saturated sodium bicarbonate solution.

  • Transfer the quenched mixture to a separatory funnel.

  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

Step 5: Purification
  • The crude product, typically a pale yellow or off-white solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Overall Experimental Workflow

Workflow A 1. Setup Flame-dry flask, add pyrone & DCM under N₂. B 2. Cooling Cool reaction vessel to 0 °C. A->B C 3. Reagent Addition Add SOCl₂ solution dropwise. B->C D 4. Reaction Warm to RT, then reflux for 2-4 hours. C->D E 5. Monitoring Check completion via TLC. D->E E->D Incomplete F 6. Quenching Cool to 0 °C, pour onto ice/NaHCO₃. E->F Complete G 7. Extraction Extract with DCM, wash, and dry. F->G H 8. Concentration Remove solvent via rotary evaporation. G->H I 9. Purification Recrystallization or Column Chromatography. H->I J Final Product 6-chloromethyl-4-methyl-2-pyrone I->J

Caption: Step-by-step workflow for the chlorination protocol.

Safety and Hazard Management

Thionyl chloride is a highly hazardous substance that must be handled with extreme caution.[10]

  • Inhalation: Toxic if inhaled, causing severe respiratory irritation and potential burns.[13][14] Always use a chemical fume hood.

  • Skin/Eye Contact: Causes severe skin burns and eye damage.[13][14] Wear appropriate gloves, goggles, and a face shield. An emergency eyewash and safety shower must be immediately accessible.[10][11]

  • Reactivity: Reacts violently with water, alcohols, and bases, releasing toxic gases (HCl, SO₂).[11][15] Keep away from moisture.

  • Spill Management: In case of a small spill, absorb with an inert material like sand or vermiculite. Do not use water.[14] Evacuate the area for larger spills.

  • Waste Disposal: Quench any residual thionyl chloride carefully before disposal. All chemical waste must be disposed of according to institutional and local regulations.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive thionyl chloride (degraded by moisture). 2. Insufficient heating or reaction time.1. Use a fresh, unopened bottle of SOCl₂. 2. Ensure the reaction reaches reflux and monitor carefully with TLC until the starting material is consumed.
Low Yield 1. Incomplete reaction. 2. Product loss during aqueous workup (hydrolysis back to alcohol). 3. Volatility of the product.1. Increase reaction time or temperature slightly. 2. Perform workup efficiently and without unnecessary delays. Ensure the aqueous phase is thoroughly extracted. 3. Be cautious during solvent removal on the rotary evaporator; do not use excessive heat or vacuum.
Formation of Dark/Tarry Byproducts 1. Reaction temperature was too high. 2. Presence of impurities in the starting material. 3. Reaction with solvent.1. Maintain careful temperature control, especially during the initial addition. 2. Ensure the starting pyrone is pure. 3. Use high-purity, anhydrous solvent.

References

  • Vertex AI Search. (2025, July 12). Conversion of Alcohols to Alkyl Chlorides using Thionyl Chloride.
  • Chemistry Steps. (2020, January 7). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Available at: [Link]

  • New Jersey Department of Health. (2000, April). Hazard Summary: Thionyl Chloride. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Thionyl chloride. Available at: [Link]

  • D:\FIROZ\MATERIALS OF ALL TOPIC. Thionyl Chloride Reaction on Alcohol.
  • IPCS. ICSC 1409 - Thionyl Chloride. Available at: [Link]

  • University of Calgary. Ch 8: ROH + SOCl2 or PX3. Available at: [Link]

  • University of California, Santa Barbara. (2013, July 22). SOP 0079 - Thionyl Chloride. Available at: [Link]

  • Common Organic Chemistry. Alcohol to Chloride (SOCl2 + cat. DMF). Available at: [Link]

  • Google Patents. CN1288891A - Simple synthesis of 6-methyl-4-hydroxy-2-pyrone.
  • Beilstein Journals. (2014, May 20). 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions. Available at: [Link]

  • ResearchGate. (2025, August 5). 4-Hydroxy-6-methyl-2-pyrone: A Versatile Synthon in the Synthesis of Heterocyclic Scaffolds via Multicomponent Reactions | Request PDF. Available at: [Link]

  • ResearchGate. Reaction of hydroxymethylanthraquinones with thionyl chloride | Request PDF. Available at: [Link]

  • Google Patents. CA1166646A - Process for the preparation of 4-hydroxy-6-methyl-2-pyrone.
  • Journal of the Chemical Society C: Organic (RSC Publishing). Reactions of 4-hydroxy-6-methyl-2-pyrone and 6-substituted 4-hydroxycoumarins with αβ-unsaturated acyl chlorides. Available at: [Link]

  • SciELO. Pyrone Biomonitored Synthesis. Available at: [Link]

  • National Institutes of Health. Recent Advances in the Synthesis of 2-Pyrones. Available at: [Link]

  • Wikipedia. Thionyl chloride. Available at: [Link]

  • Organic Chemistry Portal. 2-Pyrone synthesis. Available at: [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]

  • Organic Syntheses Procedure. Enantioselective Synthesis of α- and β- Boc-protected 6-Hydroxy-pyranones. Available at: [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Available at: [Link]

Sources

Troubleshooting & Optimization

minimizing hydrolysis of chloromethyl group in pyrone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of the Versatile Chloromethyl Group

The pyrone scaffold is a privileged structure in medicinal chemistry and natural product synthesis.[1][2] Introducing a chloromethyl group onto this scaffold provides a highly versatile synthetic handle, readily converted into a wide array of other functional groups, making it an invaluable intermediate for drug discovery and development.[3][4] However, the very reactivity that makes this group so useful also renders it susceptible to hydrolysis, an often-unwanted side reaction that converts the chloromethyl moiety (-CH₂Cl) into a hydroxymethyl group (-CH₂OH).

This guide provides a deep dive into the mechanisms of this hydrolysis, offers practical troubleshooting advice for when things go wrong, and details preventative strategies and robust protocols to preserve the integrity of the chloromethyl group during your pyrone synthesis.

Understanding the Problem: The Chemistry of Chloromethyl Group Hydrolysis

The chloromethyl group is an electrophilic center susceptible to nucleophilic attack.[4] Water, though a weak nucleophile, can and will react, particularly when the reaction conditions are not optimized. This hydrolysis can be significantly accelerated under both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the chlorine atom can be protonated, making it a better leaving group (HCl). This facilitates an Sₙ1-type mechanism, forming a resonance-stabilized carbocation that is then readily attacked by water. Furthermore, the HCl generated as a byproduct can autocatalyze the reaction, leading to a rapid decrease in yield if not controlled.

  • Base-Promoted Hydrolysis: Under basic conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile, attacking the electrophilic carbon of the chloromethyl group in a direct Sₙ2 displacement of the chloride ion.[5] This pathway is often problematic in syntheses requiring strong bases for deprotonation or cyclization steps.[2][6]

Hydrolysis_Mechanisms Pyrone_Cl R-CH₂Cl (Chloromethyl Pyrone) Pyrone_OH R-CH₂OH (Hydroxymethyl Byproduct) Pyrone_Cl->Pyrone_OH Sₙ1 / Sₙ2 Hydrolysis Acid Acidic Conditions (H₃O⁺, Lewis Acids) Acid->Pyrone_Cl Promotes Leaving Group Departure Base Basic Conditions (OH⁻, Amines) Base->Pyrone_Cl Direct Sₙ2 Attack

Caption: Mechanisms of chloromethyl group hydrolysis.

Troubleshooting Guide: A Question & Answer Approach

This section addresses common issues encountered in the lab when handling chloromethyl-substituted pyrones.

Q1: My reaction mixture is becoming increasingly acidic, and TLC analysis shows a new, more polar spot consistent with the hydroxymethyl byproduct. What is happening?

A: You are likely observing autocatalytic acid-catalyzed hydrolysis. The initial hydrolysis of a small amount of your chloromethyl group releases HCl into the reaction mixture. This acid then protonates the chlorine on other molecules, making it a better leaving group and accelerating further hydrolysis. This creates a feedback loop that can rapidly consume your starting material.

  • Immediate Action: If possible, add a non-nucleophilic, acid-scavenging base like proton sponge or use a buffered solvent system.

  • Long-Term Solution: Re-evaluate your reaction conditions. Ensure your starting materials and solvents are scrupulously anhydrous. If the reaction itself is acid-catalyzed, consider using a milder Lewis acid instead of a strong Brønsted acid.[7]

Q2: I am attempting a base-catalyzed pyrone synthesis, but my yield is low, and I'm isolating the hydroxymethyl analog. Why?

A: Strong bases, especially in the presence of water (even trace amounts), will directly displace the chloride via an Sₙ2 mechanism. Many classic pyrone syntheses that rely on strong bases like NaOH, KOH, or even DBU can be problematic.[2][6]

  • Immediate Action: Ensure your reaction is run under strictly anhydrous conditions. Dry your solvents and reagents thoroughly.

  • Long-Term Solution: Opt for a synthetic route that avoids strong bases. Transition metal-catalyzed methods often proceed under neutral or mildly basic conditions and show excellent functional group tolerance.[1][8][9] Alternatively, if a base is required, use a bulkier, less nucleophilic base like LiHMDS or K₂CO₃ and maintain a low reaction temperature to disfavor the Sₙ2 pathway.[2][10]

Q3: My reaction appears successful, but I lose a significant portion of my product during the aqueous workup or purification on silica gel. How can I prevent this?

A: Both aqueous workups and standard silica gel chromatography can be catastrophic for sensitive chloromethyl compounds.

  • Aqueous Workup: The presence of a large volume of water, especially if the pH is not strictly neutral, provides ample opportunity for hydrolysis.

  • Silica Gel: The surface of silica gel is acidic (pKa ≈ 4.5) and coated with water molecules. This creates a localized acidic environment where your compound is hydrolyzed as it passes through the column.

  • Recommended Workup:

    • Quench the reaction with a saturated, neutral salt solution (e.g., NH₄Cl or brine) instead of pure water, and keep the contact time minimal.

    • Extract your product into a non-polar organic solvent.

    • Dry the organic layer thoroughly with a drying agent like anhydrous Na₂SO₄ or MgSO₄.

  • Recommended Purification:

    • Neutralize your silica: Pre-treat the silica gel by flushing the column with your eluent containing 1-2% triethylamine or another non-nucleophilic base.

    • Use alternative stationary phases: Alumina (basic or neutral) or Florisil can be less destructive alternatives.

    • Avoid chromatography if possible: Recrystallization or distillation (if the product is stable) are much safer purification methods.

Preventative Strategies & Method Selection

Proactive planning is the most effective way to minimize hydrolysis. The choice of synthetic strategy is paramount.

Synthesis StrategyTypical ConditionsCompatibility with -CH₂ClRationale & Key Considerations
Acid-Catalyzed Cyclization HCl, H₂SO₄, PPA[7][11]Poor to Moderate High risk of autocatalytic hydrolysis. Requires strictly anhydrous conditions and careful temperature control. Best avoided unless no alternatives exist.
Base-Catalyzed Cyclization DBU, Morpholine, NaH[2][6]Poor to Moderate High risk of Sₙ2 displacement by the base or trace hydroxide. Requires anhydrous conditions and non-nucleophilic bases.
Transition Metal-Catalyzed Pd(0), Pd(II), Au(I), Ru(II)[1][8][12]Excellent These reactions often run under neutral or mildly basic/acidic conditions with high functional group tolerance. They are the method of choice for sensitive substrates.
Thermal/Pericyclic Reactions High Temperature, NeutralGood to Excellent Reactions like retro-Diels-Alder can be effective if the substrate is designed appropriately and is thermally stable.[13] The absence of acidic/basic reagents is a major advantage.

Recommended Experimental Protocol: Pd-Catalyzed Chlorocyclocarbonylation

This protocol, adapted from Ma et al., describes a mild and efficient synthesis of a 3-chloromethyl-substituted pyrone derivative, showcasing a method with high functional group tolerance.[12]

Reaction: PdCl₂-catalyzed chlorocyclocarbonylation of a 3,4-allenol.

Step-by-Step Methodology:
  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add PdCl₂ (5 mol%) and CuCl₂ (2.5 equivalents).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with carbon monoxide (CO) from a balloon three times. Leave the flask under a positive pressure of CO (1 atm).

  • Solvent and Substrate Addition: Add anhydrous THF via syringe. Stir the resulting suspension for 5 minutes. Add the 3,4-allenol substrate (1.0 equivalent) as a solution in anhydrous THF.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup (Anhydrous Focus):

    • Once complete, filter the reaction mixture through a pad of Celite to remove the metal salts, washing with diethyl ether.

    • Combine the organic filtrates and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel that has been pre-treated with a 1% solution of triethylamine in the chosen eluent (e.g., hexanes/ethyl acetate).

    • Combine the product-containing fractions and remove the solvent in vacuo to yield the pure 3-chloromethyl-5,6-dihydropyran-2-one.

Workflow_Diagram cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification A 1. Add PdCl₂ & CuCl₂ to Oven-Dried Flask B 2. Purge with CO (3x) A->B Inert Atmosphere C 3. Add Anhydrous Solvent & Substrate B->C D 4. Stir at Room Temp under CO Atmosphere C->D E 5. Monitor by TLC/GC-MS D->E Hourly Checks F 6. Filter through Celite E->F Reaction Complete G 7. Concentrate in vacuo F->G H 8. Purify via Neutralized Silica Gel Chromatography G->H I 9. Isolate Pure Product H->I

Caption: Workflow for Pd-catalyzed chlorocyclocarbonylation.

Frequently Asked Questions (FAQs)

  • Can I use a protecting group for the chloromethyl moiety? While theoretically possible (e.g., converting to an iodomethyl group then back), it is synthetically inefficient. It is far better to choose a synthetic route compatible with the chloromethyl group than to add protection/deprotection steps.[14]

  • Are there more stable alternatives to the chloromethyl group? A bromomethyl group is slightly more reactive and even more prone to hydrolysis. A fluoromethyl group would be more stable but is significantly less reactive for subsequent Sₙ2 functionalization. For most applications requiring a good balance of stability and reactivity, the chloromethyl group is optimal, provided it is handled correctly.

  • How can I store a chloromethyl-substituted pyrone? Store it as a solid if possible, in a tightly sealed container under an inert atmosphere (argon or nitrogen), and in a freezer (-20 °C) to minimize degradation over time. If it is an oil, storing it as a solution in a dry, non-polar solvent like anhydrous toluene may improve its shelf life.

References

  • Reddy, C. R., & Patil, A. D. (2021). An efficient intramolecular annulation of Morita-Baylis-Hillman (MBH) alcohols of propiolaldehydes in the presence of ICl or PhSeSePh/PhSSPh-CuCl2 provides a wide variety of iodinated or chalcogenated 3-(chloromethyl)-2-pyrones in good yields. Organic Letters, 23, 4749-4753.
  • Concise Brønsted Acid-catalyzed Synthesis of Multi-substituted γ-Benzo-(Thio)Pyrones. (2025). Dovepress.
  • Organocatalyzed Approach to the Synthesis of γ‐Pyrones via Hydration/Cyclization of Skipped Diynones under Basic Conditions. (2024). European Journal of Organic Chemistry.
  • Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Organic Chemistry Portal.
  • Recent Advances in the Synthesis of 2-Pyrones. (2015). Marine Drugs. [Link]

  • Chloromethyl: compounds, synthesis and safety. Chempanda Blog.
  • Schleppnik, A. A., & Oftedahl, M. L. (1970). U.S. Patent No. 3,491,122. U.S.
  • Total Synthesis and Stereochemical Assignment of Alternapyrone. (2025). MDPI.
  • Sustainable synthesis of 2-pyrones and application of biobased 2-pyrones. Doctoral Thesis.
  • 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. (2023). MDPI. [Link]

  • New studies in aromatic chloromethylation. Durham E-Theses. [Link]

  • Cheng, X., Jiang, X., Yu, Y., & Ma, S. (2008). Efficient synthesis of 3-chloromethyl-2(5H)-furanones and 3-chloromethyl-5,6-dihydropyran-2-ones via the PdCl2-catalyzed chlorocyclocarbonylation of 2,3- or 3,4-allenols. The Journal of Organic Chemistry, 73(22), 8960-8965. [Link]

  • A Technical Guide to the Reactivity of the Chloromethyl Group in Pteridine Rings. Benchchem.
  • Recent Advances in the Synthesis of 2-Pyrones. Semantic Scholar. [Link]

  • Protecting Groups. Organic Chemistry Portal. [Link]

  • Pyrone Biomonitored Synthesis. SciELO México.
  • Hydrolysis Reactions. Chemistry LibreTexts. [Link]

Sources

handling moisture sensitivity of 6-(Chloromethyl)-4-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: CMP-2H-Cl | CAS: [Derived/Related: 19549-80-5 / 22682-12-8]

Status: Active | Sensitivity: High (Moisture/Acid)

Executive Summary

Welcome to the technical support hub for 6-(Chloromethyl)-4-methyl-2H-pyran-2-one (CMP). This compound is a versatile heterocyclic building block, often used as a scaffold for COX-2 inhibitors and other bioactive agents. However, its dual-functionality—an electrophilic chloromethyl group and a hydrolytically sensitive lactone ring—makes it prone to rapid autocatalytic degradation upon exposure to moisture.

This guide provides the protocols necessary to maintain the integrity of CMP during storage, handling, and reaction setup.

Part 1: The Core Mechanism of Failure

Why is this molecule so sensitive? CMP suffers from a "self-destruct" mechanism triggered by water. Understanding this pathway is critical for troubleshooting.

  • Primary Hydrolysis: Moisture attacks the chloromethyl group (

    
    ), displacing chloride to form the hydroxymethyl derivative and releasing Hydrochloric Acid (HCl).
    
  • Autocatalysis: The released HCl protonates the carbonyl oxygen of the pyrone ring.

  • Ring Opening: The activated ring is attacked by water, leading to ring-opening (formation of keto-acids) and polymerization (tarring).

Visualizing the Degradation Pathway

The following diagram illustrates the cascade of failure triggered by moisture.

CMP_Degradation CMP CMP (Intact) White/Pale Yellow Solid Inter Intermediate: 6-(Hydroxymethyl)-pyrone + HCl (Gas/Acid) CMP->Inter Hydrolysis of C-Cl H2O Moisture Ingress (>50 ppm) H2O->Inter Inter->CMP HCl accelerates further decay RingOpen Ring Opening (Keto-Acid Formation) Inter->RingOpen Acid Catalysis (HCl) Polymer Final State: Dark Brown Tar/Polymer RingOpen->Polymer Polymerization

Figure 1: The autocatalytic degradation pathway of CMP. Note that HCl generation accelerates the destruction of the remaining material.

Part 2: Storage & Handling Protocols

Module A: Storage Conditions (The "Shelf" Life)

Q: My compound arrived white but turned brown in the freezer. Why? A: Standard freezers are humid. If the septum was pierced or the cap loose, moisture entered. The browning is characteristic of acid-catalyzed polymerization.

ParameterRequirementTechnical Rationale
Temperature -20°C (Minimum)Slows the kinetics of spontaneous hydrolysis.
Atmosphere Argon or NitrogenDisplaces humid air. Argon is preferred (heavier than air).
Desiccant Drierite/Silica GelSecondary barrier within the secondary container.
Container Amber Glass + ParafilmAmber glass prevents UV degradation; Parafilm seals the cap gap.
Module B: Reaction Setup (The "Bench" Life)

Q: Can I use HPLC-grade Methanol or Ethanol as a solvent? A: ABSOLUTELY NOT. Alcohols are nucleophiles. They will attack the chloromethyl group (forming an ether) or open the lactone ring (transesterification).

Approved Solvents:

  • Dichloromethane (DCM): Anhydrous, stabilized with amylene (not ethanol).

  • Tetrahydrofuran (THF): Distilled over Na/Benzophenone or from a solvent purification system (SPS).

  • Acetonitrile (MeCN): Anhydrous grade.

The "Zero-Moisture" Workflow: Follow this strict Schlenk line protocol for transferring CMP.

Handling_Workflow Start Start: CMP in Storage (-20°C, Argon) Warm Equilibrate to Room Temp (Prevents condensation on glass) Start->Warm Weigh Weighing Step Option A: Glovebox (Best) Option B: Cone-and-Flow (N2) Warm->Weigh Dissolve Dissolution Add Anhydrous Solvent (Cannula transfer preferred) Weigh->Dissolve React Reaction Initiation Maintain +N2 Pressure Dissolve->React

Figure 2: Recommended workflow for handling CMP to minimize moisture exposure.

Part 3: Troubleshooting & FAQs

Diagnostic Guide: Is my batch dead?

Use this table to assess the quality of your reagent before committing valuable starting materials.

ObservationDiagnosisAction
Appearance: White/Off-white Crystalline Healthy. Proceed with reaction immediately.
Appearance: Sticky/Clumped Compromised. Partial hydrolysis has begun (hygroscopic HCl salts forming).Purify via rapid filtration through a silica plug (neutralized) or recrystallize if possible.
Appearance: Dark Brown/Black Oil Dead. Advanced polymerization.Discard. Purification is rarely successful.
NMR: New Peak at ~4.5 ppm Hydrolysis. This corresponds to the

(hydroxymethyl) signal, shifted from the

(~4.2 ppm).
If <5%, use excess reagent. If >10%, repurify.
Smell: Acrid/Acidic HCl Release. Significant degradation.Do not use. Corrosive to metal spatulas.
Frequently Asked Questions

Q: How do I remove the HCl generated during the reaction? A: If your reaction involves nucleophilic substitution at the chloromethyl group, HCl is a byproduct. You must include a non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,6-Lutidine) to scavenge the acid. Without a base, the HCl will destroy the pyrone ring.

Q: Can I purify CMP on silica gel? A: Yes, but with caution. Silica is slightly acidic.

  • Protocol: Pre-treat the silica column with 1% Triethylamine in Hexanes to neutralize acid sites.

  • Elution: Run the column quickly using Ethyl Acetate/Hexanes. Do not leave the compound on the column for extended periods.

Q: I need to store a solution of CMP. Is that better than solid? A: Generally, no . Solutions have a larger surface area for moisture ingress and solvent peroxides can degrade the pyrone. If unavoidable, store in anhydrous Benzene or Toluene (frozen at -20°C) as these are less hygroscopic than THF/DCM.

References

  • PubChem. 2H-Pyran-2-one, 4-methyl-.[1] National Library of Medicine. Accessed Feb 24, 2026. Link

  • Organic Syntheses. 5,6-Dihydro-2H-pyran-2-one and 2H-Pyran-2-one. Org. Synth. 1977, 56,[2] 49. (Demonstrates general pyrone sensitivity and handling). Link

  • Wipf, P. Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.[3] (Standard protocols for Schlenk lines and gloveboxes). Link

  • Sigma-Aldrich. Technical Bulletin: Handling Air-Sensitive Reagents. (Reference for Sure/Seal™ and syringe transfer techniques). Link

  • Goel, A. et al. A Simple Preparation of Some 4-Methyl-2H-pyran-2-ones. Journal of Chemical Research. (Synthetic context for 4-methyl-2-pyrones). Link

Sources

Validation & Comparative

1H NMR chemical shifts of 6-(Chloromethyl)-4-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the 1H NMR Profiling of 6-(Chloromethyl)-4-methyl-2H-pyran-2-one

Introduction: The Diagnostic Imperative

In the development of pyrone-based pharmacophores, This compound serves as a critical electrophilic scaffold. Its reactivity allows for the rapid diversification of the pyrone ring—a structural motif found in antimicrobial agents, HIV protease inhibitors, and antifungal compounds.

For the synthetic chemist, the conversion of the precursor 4,6-dimethyl-2H-pyran-2-one to its chloromethyl derivative represents a pivotal "checkpoint." The challenge lies not just in synthesis, but in confirming the selective halogenation of the C6-methyl group over the C4-methyl group or the aromatic ring protons.

This guide provides a rigorous spectral analysis framework. It moves beyond simple data listing to establish a comparative validation protocol , enabling you to definitively distinguish the target product from starting materials and common regioisomeric impurities.

Structural Analysis & Theoretical Assignments

To interpret the NMR spectrum accurately, one must understand the electronic environment of the pyrone ring.

  • The Pyrone Core: The 2-pyrone (α-pyrone) ring is electron-deficient. Protons attached directly to the ring (H3 and H5) typically resonate in the olefinic region (

    
     5.8 – 6.5 ppm).
    
  • Regioselectivity of Chlorination: The C6-methyl group is more acidic and kinetically accessible for radical halogenation (e.g., using N-chlorosuccinimide) compared to the C4-methyl.

  • The

    
    -Effect:  Replacing a hydrogen on the C6-methyl with a chlorine atom exerts a strong deshielding effect (inductive withdrawal), shifting the resonance from the allylic region (
    
    
    
    2.3 ppm) to the alkyl halide region (
    
    
    4.4 ppm).
Visualization: Structural Assignments

G cluster_0 Precursor: 4,6-Dimethyl-2-pyrone cluster_1 Target: 6-(Chloromethyl)-4-methyl-2-pyrone SM 4,6-Dimethyl-2-pyrone (C7H8O2) Prod 6-(Chloromethyl)-4-methyl-2-pyrone (C7H7ClO2) SM->Prod Selective Chlorination (NCS/CCl4) SM_C6 C6-Me: δ 2.25 (s) Prod_C6 C6-CH2Cl: δ 4.30 - 4.50 (s) (DIAGNOSTIC) SM_C6->Prod_C6 Shift +2.2 ppm SM_C4 C4-Me: δ 2.15 (s) Prod_C4 C4-Me: δ 2.15 - 2.25 (s) (Stable) SM_C4->Prod_C4 Minimal Shift SM_H H3/H5: δ 5.8 - 6.0 Prod_H H3/H5: δ 6.0 - 6.5 (Deshielded) SM_H->Prod_H Downfield Shift

Figure 1: Comparative spectral shift logic from precursor to target product. The transformation of the C6-methyl group provides the primary diagnostic signal.

Comparative Analysis: Product vs. Alternatives

The following table contrasts the target compound with its direct precursor and a common hydrolysis byproduct (6-hydroxymethyl), which often forms if the chloride is handled in moist solvents.

Table 1: Diagnostic 1H NMR Chemical Shifts (CDCl₃, 400 MHz)
Proton AssignmentTarget Product (6-Chloromethyl)Precursor (4,6-Dimethyl)Hydrolysis Impurity (6-Hydroxymethyl)Diagnostic Note
C6-CH₂-X

4.30 – 4.50 (s, 2H)

2.25 – 2.29 (s, 3H)

4.45 – 4.55 (s, 2H)
Key Indicator. The shift from 2.25 to ~4.40 confirms functionalization.
C4-CH₃

2.15 – 2.25 (s, 3H)

2.14 – 2.18 (s, 3H)

2.10 – 2.20 (s, 3H)
Remains largely unchanged; serves as an internal integration standard (3H).
H-5 (Ring)

6.30 – 6.50 (s/d, 1H)

5.95 – 6.01 (s/d, 1H)

6.20 – 6.30 (s, 1H)
Significant downfield shift due to proximity to the electron-withdrawing Cl.
H-3 (Ring)

6.00 – 6.20 (s/d, 1H)

5.81 – 5.95 (s/d, 1H)

6.00 – 6.10 (s, 1H)
Less affected than H-5 but distinct from precursor.

Note: Values are referenced to TMS (


 0.[1]00) or residual CHCl₃ (

7.26). "s/d" indicates that while often appearing as singlets, these protons may show small allylic coupling (

Hz).

Experimental Protocol: Synthesis & Characterization

To generate the sample for this profile, the following validated protocol (via radical halogenation) is recommended. This method minimizes the formation of the gem-dichloro byproduct.

Step-by-Step Workflow
  • Reaction Setup:

    • Dissolve 4,6-dimethyl-2H-pyran-2-one (1.0 equiv) in anhydrous CCl₄ or Benzene (0.1 M concentration). Note: Benzene is often preferred for radical stability, though toxicity requires strict safety controls.

    • Add N-Chlorosuccinimide (NCS) (1.05 equiv) and a catalytic amount of Benzoyl Peroxide (BPO) or AIBN (0.05 equiv).

  • Reflux & Monitoring:

    • Heat to reflux (

      
      80°C) under an inert atmosphere (Ar/N₂).
      
    • Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3). The product will be slightly more polar than the starting material.

    • Reaction time: Typically 2–4 hours. Stop immediately upon consumption of starting material to prevent over-chlorination.

  • Workup:

    • Cool to 0°C to precipitate succinimide byproduct. Filter off the solid.

    • Concentrate the filtrate in vacuo.

    • Purification: Flash chromatography on silica gel (Gradient: 0%

      
       20% EtOAc in Hexane).
      
  • NMR Sample Preparation:

    • Dissolve

      
      5-10 mg of the isolated oil/solid in 0.6 mL CDCl₃ .
      
    • Ensure the solvent is dry (free of water/HCl) to prevent hydrolysis to the alcohol in the tube.

Visualization: Characterization Workflow

Workflow Start Crude Reaction Mixture TLC TLC Check (Disappearance of SM) Start->TLC Workup Filtration & Concentration TLC->Workup NMR 1H NMR Acquisition (CDCl3) Workup->NMR Decision Check δ 4.3-4.5 region NMR->Decision Success Singlet (2H) present CONFIRMED PRODUCT Decision->Success Clean Singlet Fail_SM Singlet at 2.25 ppm only UNREACTED SM Decision->Fail_SM Methyl Signal Only Fail_OH Singlet at 4.5 ppm + Broad OH HYDROLYZED (Alcohol) Decision->Fail_OH Shifted + OH peak

Figure 2: Decision tree for interpreting NMR data during the synthesis of this compound.

Troubleshooting & Self-Validation

A "Self-Validating" protocol requires identifying failure modes. Use this checklist when analyzing your spectrum:

  • Issue: Doublet at

    
    4.4 ppm? 
    
    • Cause: If the signal at 4.4 ppm appears as a doublet (

      
       Hz) and integrates to 2H, you likely have the alcohol  (6-hydroxymethyl) coupled to the OH proton. Add a drop of D₂O; if it collapses to a singlet, your product has hydrolyzed.
      
  • Issue: Multiple signals in the 6.0–6.5 ppm region?

    • Cause: This indicates a mixture of starting material and product. Integrate the C4-methyl singlet (

      
      2.2 ppm) against the C6-chloromethyl singlet (
      
      
      
      4.4 ppm). The ratio should be 3:2 for the pure product.
  • Issue: Small peak at

    
    6.8 ppm? 
    
    • Cause: Over-chlorination (dichloromethyl derivative). This proton (CHCl₂) will appear significantly downfield.

References

  • National Institute of Standards and Technology (NIST). (2025). 2H-Pyran-2-one, 4,6-dimethyl- Mass Spectrum and Constants. NIST Chemistry WebBook, SRD 69. Retrieved from [Link][2]

  • TÜBİTAK Academic Journals. (2007). The Synthesis of 2-(Chloromethyl)-6-Hydroxy-2H-Pyran-3(6H)-one via Achmatowicz Rearrangement. (Providing comparative shift data for chloromethyl-pyranones). Retrieved from [Link]

  • Organic Chemistry Portal. (2023). N-Chlorosuccinimide (NCS) in Organic Synthesis. Retrieved from [Link]

  • PubChem. (2025).[3] 4,6-Dimethyl-2-pyrone Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Comparative Guide: IR Characterization of 2-Pyrone Derivatives vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the structural characterization of 2-pyrone (α-pyrone) derivatives using Infrared (IR) Spectroscopy, with a specific focus on distinguishing the carbonyl (C=O) moiety and the carbon-chlorine (C-Cl) bond.

For researchers in medicinal chemistry and drug development, 2-pyrones represent a privileged scaffold.[1] However, their structural similarity to 4-pyrones (γ-pyrones) and other conjugated lactones necessitates precise spectral differentiation.[1] This guide synthesizes experimental data to establish diagnostic bands and validation protocols.

Part 1: The Carbonyl (C=O) Signature

The carbonyl stretch is the most intense and diagnostic band in the 2-pyrone spectrum. Its position is governed by the unique electronic environment of the lactone ring, which possesses partial aromatic character.

2-Pyrone vs. 4-Pyrone: The Critical Distinction

The primary challenge in pyrone characterization is distinguishing the 2-isomer (lactone-like) from the 4-isomer (ketone-like).

  • 2-Pyrone (α-Pyrone): The carbonyl is part of a cyclic ester (lactone).[1][2] Due to ring strain and the electronegativity of the adjacent oxygen, the C=O bond is stiffer, absorbing at higher frequencies (1700–1750 cm⁻¹ ).

  • 4-Pyrone (γ-Pyrone): The carbonyl is ketonic and cross-conjugated.[1] The molecule exhibits significant mesomeric character (aromaticity), where the C=O bond acquires single-bond character. This shifts the absorption to significantly lower frequencies (1650–1690 cm⁻¹ ).

The Fermi Resonance Phenomenon

In 2-pyrone derivatives, the carbonyl band often appears as a doublet (two peaks separated by ~10–20 cm⁻¹). This is frequently caused by Fermi Resonance , a quantum mechanical mixing between the fundamental C=O stretch and the first overtone of a ring deformation or C-H bending mode that coincidentally lies near the same energy.[3]

  • Diagnostic Note: Do not mistake this doublet for two distinct carbonyl species (e.g., impurity). If the intensity ratio changes with solvent polarity, Fermi resonance is the likely cause.

Table 1: Comparative Carbonyl Frequencies
Functional GroupDiagnostic Frequency (cm⁻¹)IntensityMechanistic Cause
2-Pyrone C=O 1700 – 1750 StrongLactone ring strain; limited conjugation compared to 4-pyrone.
4-Pyrone C=O 1650 – 1690 StrongHigh conjugation (mesomeric effect); aromatic character reduces bond order.[1][4]
Conjugated Ester 1715 – 1730StrongAcyclic analog; lacks the specific ring strain of the pyrone.
Acid Chloride (C=O) ~1770 – 1800StrongInductive effect of Cl raises frequency (useful for synthetic intermediates).[1]

Part 2: The C-Cl Bond Signature

Identifying the C-Cl bond in chlorinated pyrones (e.g., 3-chloro-2-pyrone) is challenging because the primary stretching vibrations fall within the fingerprint region (< 1500 cm⁻¹) , where many ring skeletal vibrations occur.

The Diagnostic Stretch (600–850 cm⁻¹)

The C-Cl stretching vibration involves a heavy atom (Chlorine) attached to the ring, resulting in a low-frequency absorption.

  • Frequency Range: 700–850 cm⁻¹ .[1]

  • Context: In aromatic and heteroaromatic systems, this band is often coupled with ring vibrations.[1] For chlorinated pyrones, look for a medium-to-strong band in the 730–760 cm⁻¹ range.

  • Differentiation: This band must be distinguished from C-H out-of-plane (oop) bending , which also occurs here.[1]

    • Validation: C-Cl bands are typically insensitive to isotopic substitution of Hydrogen (H to D) but are sensitive to the mass of the halogen (Cl to Br shifts the band lower to ~600 cm⁻¹).

Secondary Identification (1000–1100 cm⁻¹)

Aromatic chloro-compounds often display a second characteristic band in the 1050–1100 cm⁻¹ region, attributed to an in-plane ring deformation coupled with the C-Cl stretch. However, this region is crowded with C-O stretches (from the lactone ether linkage), making it less diagnostic than the lower frequency band.

Part 3: Experimental Protocol (ATR-FTIR)

To ensure reproducible data for 2-pyrone derivatives, follow this self-validating Attenuated Total Reflectance (ATR) protocol.

Step-by-Step Methodology
  • Crystal Cleaning: Clean the ZnSe or Diamond ATR crystal with isopropanol.[1] Verify the background spectrum is flat (no residual C-H stretches at 2900 cm⁻¹).

  • Background Collection: Acquire a background spectrum (air) using the same parameters as the sample (e.g., 16 scans, 4 cm⁻¹ resolution).

  • Sample Application:

    • Solids: Place ~2 mg of sample on the crystal center. Apply pressure using the anvil until the force gauge reaches the optimal zone (ensure intimate contact to avoid "weak bands").

    • Liquids: Place 1 drop to cover the crystal active area.[1]

  • Data Acquisition: Collect the sample spectrum.

  • Post-Processing: Apply ATR Correction (if quantitative comparison to transmission libraries is needed). Perform Baseline Correction to flatten the region between 2500–1800 cm⁻¹.

Validation Check
  • Intensity Rule: The C=O peak should have roughly 20–50% Transmittance (or 0.3–0.7 Absorbance). If T > 90%, pressure is insufficient.[1]

  • Atmospheric Check: Ensure no jagged noise at 2350 cm⁻¹ (CO₂) or 3600–3800 cm⁻¹ (H₂O vapor).[1]

Part 4: Visualization & Logic Flow[1]

Diagram 1: Spectral Decision Tree

This logic flow guides the researcher in assigning the pyrone isomer and confirming halogenation.

PyroneID Start Unknown Pyrone Derivative Analyze IR Spectrum CheckCO Check Carbonyl (C=O) Region (1650 - 1760 cm⁻¹) Start->CheckCO HighFreq Band at 1700 - 1760 cm⁻¹ (Lactone Character) CheckCO->HighFreq High ν LowFreq Band at 1650 - 1690 cm⁻¹ (Ketone/Aromatic Character) CheckCO->LowFreq Low ν Is2Pyrone Probable 2-Pyrone (α-Pyrone) HighFreq->Is2Pyrone Is4Pyrone Probable 4-Pyrone (γ-Pyrone) LowFreq->Is4Pyrone CheckFingerprint Analyze Fingerprint Region (600 - 850 cm⁻¹) Is2Pyrone->CheckFingerprint CCl_Present Strong Band at 700 - 800 cm⁻¹ (Distinct from C-H wag) CheckFingerprint->CCl_Present Band Found CCl_Absent No Strong Band in 700 - 800 cm⁻¹ (Only C-H wags present) CheckFingerprint->CCl_Absent Band Missing ResultCl Conclusion: Chlorinated 2-Pyrone CCl_Present->ResultCl ResultH Conclusion: Non-Halogenated 2-Pyrone CCl_Absent->ResultH

Caption: Decision logic for distinguishing 2-pyrone from 4-pyrone and identifying chlorination based on IR spectral features.

Diagram 2: Experimental Workflow

The following diagram outlines the critical steps for acquiring valid IR data for these compounds.

Workflow Prep 1. Sample Prep Dry solid/neat liquid Clean 2. Crystal Check Clean ZnSe/Diamond Prep->Clean Bg 3. Background Air spectrum Clean->Bg Acquire 4. Acquisition 16-32 Scans 4 cm⁻¹ Res Bg->Acquire Process 5. Processing Baseline Corr. ATR Corr. Acquire->Process Analyze 6. Analysis Pick Peaks Verify C=O & C-Cl Process->Analyze

Caption: Standardized ATR-FTIR workflow for pyrone characterization.

References

  • NIST Chemistry WebBook. Infrared Spectra of 2-Pyrone and Derivatives.[1] National Institute of Standards and Technology.[1] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][5] (Standard text for C-Cl and C=O frequency ranges).

  • Katritzky, A. R., & Taylor, P. J. (1990).[1] Infrared and Raman Spectroscopy of Heterocycles. In Physical Methods in Heterocyclic Chemistry. Academic Press.[1] (Authoritative source on pyrone ring vibrations).

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[1] John Wiley & Sons.[1][5] Available at: [Link]

  • Barnes, R. H., et al. (1944).[1] Infrared Spectroscopy: Industrial Applications and Bibliography. Reinhold Publishing.[1] (Early foundational work on lactone vs ketone frequencies).

Sources

Safety Operating Guide

In-Depth Technical Guide: Personal Protective Equipment & Handling of 6-(Chloromethyl)-4-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Why" Before the "What"

As researchers, we often become desensitized to standard GHS warnings. However, 6-(Chloromethyl)-4-methyl-2H-pyran-2-one requires a specific, elevated risk posture.

This compound is not merely an "irritant."[1][2][3][4][5][6] It contains a chloromethyl moiety (


)  attached to a pyrone ring. Structurally, this classifies it as a reactive alkylating agent . In biological systems, the chloromethyl group acts as a potent electrophile, capable of alkylating nucleophilic residues on DNA (guanine bases) and proteins.

The Causality of Hazard:

  • Alkylating Potential: Similar to benzyl chloride, the chloride is a good leaving group, facilitating nucleophilic attack. This creates a risk of mutagenicity and carcinogenicity.[1][7]

  • Lachrymatory Effect: Chloromethyl heterocycles are often severe lachrymators (tear agents) and respiratory irritants.

  • Hydrolysis: Upon contact with moisture (mucous membranes), it can hydrolyze to release hydrochloric acid (HCl), causing immediate chemical burns.

Core Directive: Treat this compound as a suspected mutagen and corrosive agent . Do not handle on an open bench.

Visualization: The Hazard Mechanism

The following diagram illustrates the molecular logic dictating our safety protocols.

HazardLogic Compound This compound Moiety Reactive Chloromethyl Group (-CH2Cl) Compound->Moiety Contains Mechanism Electrophilic Attack (SN2 Reaction) Moiety->Mechanism Facilitates Target Biological Nucleophiles (DNA/Proteins) Mechanism->Target Alkylates Outcome Mutation / Tissue Damage (Chemical Burn) Target->Outcome Results in

Caption: Pathophysiological mechanism of chloromethyl pyrone exposure, justifying the requirement for barrier protection.

Personal Protective Equipment (PPE) Matrix

Standard lab PPE is insufficient for alkylating agents in solution. The selection below is based on permeation breakthrough dynamics , not just splash resistance.

The "Double-Barrier" Concept

For this compound, we employ a tiered approach based on the state of matter.

PPE ComponentSolid Handling (Weighing)Solution Handling (Synthesis/Workup)Technical Justification
Hand Protection Double Nitrile (min 5 mil outer)Laminate (Silver Shield) liner under NitrileChlorinated compounds permeate nitrile rapidly (<10 mins) when dissolved in organic solvents. Laminate films provide >4hr breakthrough protection.
Eye Protection Unvented Chemical Goggles Goggles + Face Shield Safety glasses allow powder drift to reach the eyes. The compound is a lachrymator; vapor contact must be sealed off.
Respiratory Fume Hood (Sash at 18")Fume Hood (Sash at 18")If hood failure occurs: Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. N95 is useless against vapors.[5]
Body Defense Lab Coat (Buttoned)Chemical-Resistant Apron + Lab CoatTyvek sleeves recommended to bridge the gap between glove and coat cuff.
Critical Glove Selection Data

Note: Data extrapolated from analogous chloromethyl/benzyl chloride derivatives.

  • Nitrile (0.11 mm): Breakthrough < 5 minutes (in DCM/Chloroform). UNSAFE for immersion.

  • Latex: UNSAFE . Rapid degradation.

  • PVA (Polyvinyl alcohol): Good for organic solvents, but degrades in water.

  • EVOH/PE Laminate (Silver Shield/4H): Breakthrough > 480 minutes. SAFE .

Operational Protocol: Step-by-Step Handling

This protocol is designed to isolate the user from the compound completely.

Phase A: Preparation & Weighing

Objective: Prevent static-induced powder drift.

  • Static Control: Use an antistatic gun or wipe on the weighing boat and spatula before touching the compound. Chloromethyl pyrones are often fluffy solids that carry static charge.

  • The "In-Hood" Balance: Move the microbalance inside the fume hood. If this is impossible, use a secondary containment transfer vessel (a tared vial with a cap) to move the solid from the bulk container to the balance.

    • Never open the bulk container on an open bench.

  • Lining: Place a disposable absorbent mat (plastic side down) in the hood work area to capture incidental grains.

Phase B: Solubilization & Transfer

Objective: Mitigate permeation risks.

  • Solvent Choice: If possible, avoid Dichloromethane (DCM) as a solvent, as it accelerates the permeation of the compound through nitrile gloves. Use Ethyl Acetate or Toluene if chemistry permits.

  • Syringe Transfer: Use Luer-lock syringes for liquid transfer to prevent needle pop-off.

  • Immediate Decon: Once the reagent is added to the reaction vessel, immediately wipe the exterior of the syringe/spatula with a wipe soaked in 5% Ammonium Hydroxide (or dilute bleach) before removing it from the hood for disposal.

Visualization: Safe Weighing Workflow

WeighingProtocol Start Start: Solid Reagent Static Step 1: Neutralize Static (Anti-static gun) Start->Static Hood Step 2: Open in Fume Hood ONLY Static->Hood Transfer Step 3: Transfer to Tared Vial (Cap immediately) Hood->Transfer Weigh Step 4: Weigh Closed Vial (Outside hood if necessary) Transfer->Weigh Dissolve Step 5: Add Solvent in Hood Weigh->Dissolve

Caption: Closed-vessel weighing loop to prevent inhalation of dust particulates.

Emergency Response & Deactivation

Do not rely on water alone. You must chemically quench the reactive alkyl chloride.

Spills (Solid or Liquid)
  • Evacuate: Clear the immediate area.

  • PPE Up: Don Silver Shield gloves and a respirator if outside the hood.

  • Quench: Cover the spill with a Deactivation Solution (Recipe below).

  • Wait: Allow 15-20 minutes for the nucleophilic substitution to occur (destroying the alkylating potential).

  • Cleanup: Absorb with vermiculite and dispose of as hazardous chemical waste.

Deactivation Solution Recipe (The "Kill Switch")

To destroy this compound residues on glassware or spills, use a solution that provides a strong nucleophile to displace the chloride.

  • Option A (Preferred): 10% Aqueous Ammonia (

    
    ) + 10% Isopropyl Alcohol (to aid solubility).
    
  • Option B: 1M Sodium Hydroxide (NaOH). Note: This may open the pyrone ring as well, which is acceptable for destruction.

Mechanism of Deactivation:



The resulting amine is significantly less toxic and non-alkylating.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs (Section VI: Alkylating Agents). United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: 4-(Chloromethyl)-6-methyl-2H-pyran-2-one. National Library of Medicine. [Link](Note: Used for structural analogy of chloromethyl pyrones).

Sources

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Retrosynthesis Analysis

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